m-PEG10-Br
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
1-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H43BrO10/c1-23-4-5-25-8-9-27-12-13-29-16-17-31-20-21-32-19-18-30-15-14-28-11-10-26-7-6-24-3-2-22/h2-21H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTTYVQVRLJZAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H43BrO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methoxy-PEG10-Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of methoxy-PEG10-bromide (mPEG10-Br), a valuable bifunctional molecule widely utilized in bioconjugation, drug delivery, and materials science. This document details established synthetic methodologies, experimental protocols, and expected quantitative outcomes, presented in a clear and accessible format to support researchers in their laboratory work.
Introduction
Methoxy-PEG10-bromide is a derivative of polyethylene (B3416737) glycol (PEG) characterized by a methoxy (B1213986) group at one terminus and a bromine atom at the other. The PEG chain, consisting of ten ethylene (B1197577) glycol units, imparts hydrophilicity and biocompatibility, while the terminal bromide serves as a reactive handle for nucleophilic substitution reactions. This allows for the covalent attachment of mPEG10 to various molecules, including proteins, peptides, and small molecule drugs, a process often referred to as PEGylation. This modification can enhance the therapeutic properties of the conjugated molecule by improving its solubility, stability, and pharmacokinetic profile.
Synthetic Pathways
The synthesis of methoxy-PEG10-bromide typically starts from its corresponding alcohol precursor, methoxy-PEG10-alcohol (mPEG10-OH). The conversion of the terminal hydroxyl group to a bromide can be achieved through several established chemical transformations. Two of the most common and effective methods are the Appel reaction and the use of phosphorus tribromide.
Appel Reaction
The Appel reaction provides a mild and efficient method for the conversion of alcohols to alkyl halides using a combination of a tetrahalomethane (in this case, carbon tetrabromide, CBr₄) and triphenylphosphine (B44618) (PPh₃)[1]. The reaction proceeds with inversion of configuration at the reaction center.
The overall reaction is as follows:
Reaction Mechanism: The reaction is driven by the formation of the strong phosphorus-oxygen double bond in triphenylphosphine oxide (Ph₃PO). The triphenylphosphine first reacts with carbon tetrabromide to form a phosphonium (B103445) salt. The alcohol then acts as a nucleophile, attacking the phosphonium salt, which ultimately leads to the formation of the alkyl bromide and triphenylphosphine oxide.
Reaction with Phosphorus Tribromide (PBr₃)
Another robust method for the synthesis of alkyl bromides from alcohols is the reaction with phosphorus tribromide (PBr₃). To prevent the formation of undesired byproducts, such as di-brominated PEG, a non-nucleophilic base like triethylamine (B128534) (Et₃N) is often added to the reaction mixture. The base neutralizes the hydrobromic acid (HBr) that can be formed in situ.
The general reaction is:
This method is known for its high yields and straightforward procedure.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of methoxy-PEG10-bromide via the Appel reaction and with phosphorus tribromide.
Method 1: Appel Reaction
Materials:
-
Methoxy-PEG10-alcohol (mPEG10-OH)
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Diethyl ether (cold)
-
Hexane
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methoxy-PEG10-alcohol (1.0 eq) in anhydrous dichloromethane.
-
To this solution, add triphenylphosphine (1.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add carbon tetrabromide (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Add a minimal amount of dichloromethane to dissolve the residue, then add cold diethyl ether to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture and wash the solid with cold diethyl ether.
-
Collect the filtrate and concentrate it under reduced pressure.
-
The crude product can be further purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexane.
-
Alternatively, for removal of triphenylphosphine oxide, the crude residue can be triturated with hexane.
Method 2: Phosphorus Tribromide
Materials:
-
Methoxy-PEG10-alcohol (mPEG10-OH)
-
Phosphorus tribromide (PBr₃)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Diethyl ether (cold)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve methoxy-PEG10-alcohol (1.0 eq) in anhydrous dichloromethane.
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (0.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by precipitation from a minimal amount of dichloromethane into a large volume of cold diethyl ether.
Data Presentation
The following table summarizes the typical quantitative data for the synthesis of methoxy-PEG-bromide.
| Parameter | Appel Reaction | PBr₃ Method |
| Starting Material | mPEG10-OH | mPEG10-OH |
| Key Reagents | CBr₄, PPh₃ | PBr₃, Et₃N |
| Typical Yield | > 80% | > 90% |
| Purity (post-purification) | > 95% | > 95% |
| Reaction Time | 12-24 hours | 4-6 hours |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
Characterization
The successful synthesis of methoxy-PEG10-bromide can be confirmed by standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides distinct signals that confirm the structure of the product. The characteristic peaks for methoxy-PEG10-bromide in CDCl₃ are:
-
δ ~3.80 ppm (t, 2H): Triplet corresponding to the methylene (B1212753) protons adjacent to the bromine atom (-CH₂-Br).
-
δ ~3.65 ppm (m, ~36H): A complex multiplet representing the repeating ethylene glycol units (-O-CH₂-CH₂-O-).
-
δ ~3.55 ppm (t, 2H): Triplet for the methylene protons adjacent to the methoxy group (CH₃-O-CH₂-).
-
δ ~3.38 ppm (s, 3H): A singlet for the methyl protons of the methoxy group (CH₃-O-).
The disappearance of the hydroxyl proton signal from the starting material (mPEG10-OH) and the appearance of the downfield-shifted triplet at ~3.80 ppm are key indicators of a successful reaction.
Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of methoxy-PEG10-bromide.
Caption: General workflow for the synthesis of mPEG10-Br.
Signaling Pathway of Synthesis (Appel Reaction)
The following diagram illustrates the key steps in the Appel reaction for the synthesis of methoxy-PEG10-bromide.
Caption: Simplified pathway of the Appel reaction for mPEG10-Br synthesis.
This technical guide provides a foundational understanding and practical protocols for the synthesis of methoxy-PEG10-bromide. Researchers are encouraged to adapt and optimize these procedures based on their specific laboratory conditions and available resources.
References
In-Depth Technical Guide to m-PEG10-Br: Properties, Suppliers, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methoxy-polyethylene glycol (10)-bromide (m-PEG10-Br), a heterobifunctional linker critical in the fields of drug delivery, bioconjugation, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This document details its chemical properties, supplier information, and provides illustrative experimental protocols for its use.
Core Concepts: Structure and Reactivity
This compound is a monodisperse polyethylene (B3416737) glycol (PEG) derivative characterized by a methoxy (B1213986) group (-OCH3) at one terminus and a reactive bromide group (-Br) at the other. The ten repeating ethylene (B1197577) glycol units provide a flexible, hydrophilic spacer that can enhance the solubility and pharmacokinetic properties of conjugated molecules.
The terminal bromide is a good leaving group, making it susceptible to nucleophilic substitution (SN2) reactions. This reactivity is the cornerstone of its utility, allowing for the covalent attachment of the PEG linker to various nucleophiles, such as the primary amines found in lysine (B10760008) residues of proteins or the thiol groups of cysteine residues.[1][2]
Physicochemical Properties and Supplier Information
A specific CAS number for this compound is not consistently provided by all suppliers, which is common for specific-length PEG linkers. Researchers should rely on the molecular formula and weight provided by the supplier for characterization.
Table 1: Physicochemical Properties of this compound and a Structurally Similar Compound
| Property | This compound (Typical Values) | N-Boc-PEG10-bromide (for comparison) |
| Molecular Formula | C21H43BrO10 | C27H54BrNO12 |
| Molecular Weight | ~535.47 g/mol | ~664.6 g/mol |
| Appearance | White to off-white solid or viscous oil | Not specified |
| Solubility | Expected to be soluble in water, DMSO, DMF, and chlorinated solvents like DCM. | Soluble in DCM, DMF, Acetone. |
| Storage Conditions | -20°C, desiccated, protected from light. | -20°C |
Table 2: Selected Suppliers of this compound and Related Compounds
| Supplier | Product Name | Notes |
| MedKoo Biosciences | This compound | CAS number not available; offered via custom synthesis. |
| BroadPharm | N-Boc-PEG10-bromide | A related compound with a Boc-protected amine. |
| AxisPharm | M-PEG-bromide | Offers a range of m-PEG-bromide linkers of various lengths. |
| Biopharma PEG | mPEG-Br, methoxy PEG bromide | Provides mPEG-Br in various molecular weights. |
| BorenPharm | Methyl-PEG10-bromide | Lists the product but without a CAS number. |
Experimental Protocols: Application in PROTAC Synthesis
The primary application of this compound is as a linker in the synthesis of complex biomolecules. Below is a detailed, representative protocol for the synthesis of a hypothetical PROTAC, demonstrating the conjugation of a target protein-binding ligand (Ligand-NH2) and an E3 ligase ligand (E3-Ligand-SH) using this compound.
Experimental Workflow for PROTAC Synthesis
Caption: Workflow for the synthesis of a PROTAC using this compound.
Detailed Methodologies
Step 1: Synthesis of m-PEG10-S-E3-Ligand Intermediate
-
Materials:
-
This compound (1.0 eq)
-
E3-Ligand-SH (1.2 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen atmosphere
-
-
Procedure:
-
Dissolve the E3-Ligand-SH in anhydrous DMF under a nitrogen atmosphere.
-
Add DIPEA to the solution and stir for 10 minutes at room temperature.
-
Add a solution of this compound in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with brine (5% LiCl solution).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the m-PEG10-S-E3-Ligand intermediate.
-
Step 2: Synthesis of the Final PROTAC
-
Materials:
-
m-PEG10-S-E3-Ligand (1.0 eq)
-
Target-Ligand-NH2 (1.2 eq)
-
Potassium carbonate (K2CO3) (3.0 eq)
-
Anhydrous Acetonitrile (ACN)
-
Nitrogen atmosphere
-
-
Procedure:
-
Dissolve the m-PEG10-S-E3-Ligand and Target-Ligand-NH2 in anhydrous ACN under a nitrogen atmosphere.
-
Add K2CO3 to the reaction mixture.
-
Heat the reaction to 60-80°C and stir for 24-48 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, filter to remove the base, and concentrate under reduced pressure.
-
Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to yield the final PROTAC.
-
Step 3: Analysis and Characterization
The final PROTAC should be characterized to confirm its identity and purity.
-
LC-MS: To confirm the molecular weight of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the PROTAC and the presence of the PEG linker.
-
HPLC: To determine the purity of the final compound.
Signaling Pathways and Logical Relationships
The synthesized PROTAC functions by inducing the degradation of a target protein. The following diagram illustrates the logical relationship of this process.
Caption: Mechanism of action of a PROTAC utilizing a PEG linker.
Conclusion
This compound is a valuable tool for researchers in drug development and bioconjugation. Its defined length, hydrophilicity, and reactive bromide terminus allow for the precise synthesis of complex biomolecules with improved properties. While a universal CAS number may not be readily available, reliable suppliers can provide well-characterized reagents. The provided experimental protocols and diagrams offer a foundational understanding for the application of this compound in the synthesis of PROTACs and other advanced therapeutics. It is recommended that researchers optimize reaction conditions for their specific applications.
References
The Role of m-PEG10-Br in Modern Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Methoxy-poly(ethylene glycol)-bromide with ten ethylene (B1197577) glycol units (m-PEG10-Br) is a versatile chemical reagent that serves as a fundamental building block in bioconjugation, drug delivery, and materials science. Its defined length, methoxy-capped terminus, and reactive bromide group make it an ideal tool for precisely introducing hydrophilic poly(ethylene glycol) (PEG) chains onto a variety of molecules and surfaces. This guide details the core applications of this compound, providing in-depth experimental protocols and data for its use in contemporary research.
Core Applications of this compound
The primary function of this compound in research is to act as a PEGylating agent . PEGylation, the covalent attachment of PEG chains, is a widely adopted strategy to enhance the therapeutic properties of molecules by:
-
Improving Hydrophilicity: Increasing the aqueous solubility of hydrophobic drugs or peptides.
-
Prolonging Circulation Half-Life: The hydrophilic PEG chain creates a hydration shell, increasing the hydrodynamic radius of the molecule and reducing renal clearance.
-
Reducing Immunogenicity: Shielding antigenic epitopes on proteins or nanoparticles from recognition by the immune system.
This compound achieves this through a nucleophilic substitution reaction, where the bromide atom—a good leaving group—is displaced by a nucleophile from a target molecule. This versatility allows for its application in two major areas:
-
Direct Conjugation to Biomolecules and Linkers: The bromide can be directly displaced by nucleophiles on small molecules, peptides, or linkers, most notably in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).
-
Precursor for Other Functional PEG Derivatives: this compound is a common starting material for creating other reactive PEG linkers, such as m-PEG10-thiol (m-PEG10-SH), which are then used for specific applications like the functionalization of gold nanoparticles.
Experimental Protocols
The following sections provide detailed methodologies for key applications of this compound and its derivatives.
Synthesis of PROTACs via Nucleophilic Substitution
PROTACs are heterobifunctional molecules that induce the degradation of specific proteins. The linker connecting the two active ligands is critical, and PEG chains are frequently used to improve solubility and optimize ternary complex formation. In this application, the bromide of a PEG linker is displaced by a nucleophile on one of the ligands.
Workflow for PROTAC Synthesis:
Figure 1. Workflow for the synthesis of a BRD4-targeting PROTAC.
Detailed Protocol:
This protocol is adapted for the synthesis of a JQ1-based PROTAC, using a Boc-protected amine version of this compound.
-
JQ1-Linker Intermediate Synthesis:
-
To a solution of (+)-JQ1 (1.0 equivalent) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 3.0 equivalents).
-
Stir the mixture at room temperature for 30 minutes to deprotonate the phenolic hydroxyl group.
-
Add a solution of a Boc-protected amino-PEG10-Br linker (1.2 equivalents) in anhydrous DMF.
-
Heat the reaction to 60 °C and stir for 16 hours under a nitrogen atmosphere.
-
After completion (monitored by LC-MS), cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Purify the crude product by flash column chromatography to yield the JQ1-linker intermediate.
-
-
Boc Deprotection:
-
Dissolve the JQ1-linker intermediate (1.0 equivalent) in a 1:1 mixture of dichloromethane (B109758) (DCM) and trifluoroacetic acid (TFA).
-
Stir at room temperature for 2 hours.
-
Concentrate the mixture under reduced pressure to remove solvents and excess TFA. The resulting amine intermediate (as a TFA salt) is used directly in the next step.
-
-
Final PROTAC Synthesis:
-
To a solution of pomalidomide (E3 ligase ligand, 1.0 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the amine intermediate from the previous step (1.1 equivalents) in DMF.
-
Stir at room temperature for 4 hours.
-
Purify the final PROTAC molecule using standard chromatographic techniques.
-
| Parameter | Value |
| Reaction Type | Nucleophilic Substitution (SN2) |
| Nucleophile | Phenolic Hydroxyl (from JQ1) |
| Electrophile | Alkyl Bromide (from PEG-Linker) |
| Solvent | Anhydrous DMF |
| Base | K₂CO₃ |
| Temperature | 60 °C |
| Reaction Time | 16 hours |
| Typical Yield | Not specified; dependent on substrate |
| Purification Method | Flash Column Chromatography |
| Table 1. Quantitative Data for PROTAC Linker Conjugation. |
Synthesis of m-PEG10-Thiol for Nanoparticle Functionalization
Thiol-terminated PEGs are widely used to functionalize gold nanoparticles due to the strong affinity of sulfur for gold surfaces. This compound serves as an excellent precursor for synthesizing m-PEG10-SH. The process involves converting the bromide to a better leaving group (tosylate) followed by substitution with a thiol source.
Workflow for m-PEG10-SH Synthesis:
Figure 2. Synthesis of m-PEG-Thiol from an m-PEG precursor.
Detailed Protocol:
This protocol describes the conversion of a PEG-hydroxyl to a PEG-thiol. A similar two-step process (bromination then thiolation) or a direct substitution can be applied starting from this compound. The following is adapted from a protocol for a tosylated intermediate, which is mechanistically analogous to using a bromide.
-
Synthesis of Activated PEG Intermediate (if starting from m-PEG-OH):
-
Note: If starting with this compound, this activation step is unnecessary as bromide is already a suitable leaving group.
-
Dissolve m-PEG10-OH (1.0 equivalent) in dry dichloromethane (CH₂Cl₂).
-
Add p-toluenesulfonyl chloride (TsCl, 1.5 equivalents) and triethylamine (B128534) (TEA, 2.0 equivalents).
-
Stir the reaction at room temperature overnight.
-
Filter the mixture, concentrate, and purify to obtain m-PEG10-OTs (tosylate).
-
-
Synthesis of m-PEG10-Thiol:
-
Dissolve the m-PEG10-OTs (or this compound, 1.0 equivalent) in distilled water.
-
Add sodium hydrosulfide (NaSH, ~10 equivalents).
-
Stir the solution for 6 hours at room temperature, then heat to 60 °C for 2 hours.
-
Neutralize the reaction mixture to pH 7 by slow addition of HCl.
-
Extract the product into dichloromethane (DCM) three times.
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Concentrate the solution and precipitate the final product, m-PEG10-SH, by adding it dropwise into cold diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum.
-
| Parameter | Value |
| Reaction Type | Nucleophilic Substitution |
| Nucleophile | Hydrosulfide ion (SH⁻) from NaSH |
| Electrophile | Alkyl Tosylate or Alkyl Bromide |
| Solvent | Water (H₂O) |
| Temperature | Room Temp → 60 °C |
| Reaction Time | 8 hours total |
| Typical Yield | >80% |
| Purification Method | Extraction and Precipitation |
| Table 2. Quantitative Data for m-PEG-Thiol Synthesis. |
Conclusion
This compound is a highly valuable reagent for researchers in drug development and nanotechnology. Its well-defined structure allows for precise control over the PEGylation process. Whether used directly in nucleophilic substitution reactions to create complex molecules like PROTACs or as a key intermediate for synthesizing other functionalized PEG derivatives for surface modification, this compound provides a reliable and efficient means to impart the beneficial properties of polyethylene (B3416737) glycol to a wide range of target substrates. The protocols and data presented in this guide offer a solid foundation for the successful application of this versatile molecule in advanced research endeavors.
A Technical Deep Dive: Unraveling the Reactivity of m-PEG10-Br versus m-PEG10-OH
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and drug delivery, the strategic selection of linker molecules is paramount to the efficacy and stability of the final construct. Among the versatile polyethylene (B3416737) glycol (PEG) linkers, the choice between a terminal bromide (m-PEG10-Br) and a terminal hydroxyl (m-PEG10-OH) dictates the synthetic strategy and overall efficiency of conjugation. This technical guide provides an in-depth comparison of the reactivity of these two commonly employed PEG derivatives, supported by experimental protocols and logical workflow diagrams.
Core Principles of Reactivity: The Decisive Role of the Leaving Group
The fundamental difference in reactivity between this compound and m-PEG10-OH lies in the nature of their terminal functional groups and their ability to act as a leaving group in nucleophilic substitution reactions.
This compound: The terminal bromine atom in this compound is an excellent leaving group. The bromide ion (Br⁻) is the conjugate base of a strong acid (hydrobromic acid, HBr), which means it is a weak base and highly stable in solution upon cleavage of the carbon-bromine bond.[1][2] This inherent stability makes the primary alkyl bromide readily susceptible to attack by a wide range of nucleophiles in a one-step S_N2 mechanism.[3][4][5]
m-PEG10-OH: Conversely, the terminal hydroxyl group (-OH) in m-PEG10-OH is a poor leaving group.[6][7] The hydroxide (B78521) ion (OH⁻) is a strong base, making its departure from the carbon atom energetically unfavorable.[8] Consequently, direct nucleophilic substitution on m-PEG10-OH is generally not feasible and requires a preliminary "activation" step to convert the hydroxyl group into a better leaving group.[7][9]
Comparative Analysis of Reaction Pathways
The disparate nature of the terminal groups necessitates distinct chemical strategies for their conjugation.
Reactions of this compound
Due to the presence of a good leaving group, this compound is primed for direct nucleophilic substitution reactions. This is a significant advantage for streamlined, single-step conjugation processes.
-
With Thiol Nucleophiles (Thiol-Ene Reaction): Reaction with thiol-containing molecules (e.g., cysteine residues in proteins, thiol-modified nanoparticles) proceeds readily to form a stable thioether linkage.
-
With Amine Nucleophiles (Alkylation): Primary and secondary amines can act as nucleophiles to displace the bromide, forming a secondary or tertiary amine, respectively. This is a common strategy for conjugating PEG linkers to lysine (B10760008) residues in proteins or to amine-functionalized surfaces.
Reactions of m-PEG10-OH
The hydroxyl group of m-PEG10-OH is more versatile for a different set of reactions, often involving the activation of the hydroxyl group itself or its participation in condensation reactions.
-
Esterification: In the presence of an acid catalyst, m-PEG10-OH can react with carboxylic acids to form an ester bond. This is a reversible reaction known as the Fischer esterification.[10][11][12]
-
Etherification (Williamson Ether Synthesis): After deprotonation with a strong base to form an alkoxide, the PEG can act as a nucleophile to attack an alkyl halide, forming an ether linkage.
-
Activation for Nucleophilic Substitution: To utilize m-PEG10-OH in substitution reactions where it is the electrophile, the hydroxyl group must first be activated. Common activation strategies include:
-
Conversion to a Sulfonate Ester (Tosylate or Mesylate): Reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base converts the -OH group into a tosylate (-OTs) or mesylate (-OMs) group, which are excellent leaving groups.[13][14]
-
Conversion to an Alkyl Halide: While less common for this specific transformation, reagents like phosphorus tribromide (PBr₃) can convert the alcohol to the corresponding bromide.
-
Quantitative Data Summary
While direct kinetic studies comparing this compound and m-PEG10-OH under identical conditions are not extensively published, the relative reactivity can be inferred from established principles of organic chemistry. The following tables summarize the expected reactivity and typical reaction conditions.
| Parameter | This compound | m-PEG10-OH |
| Leaving Group | Bromide (Br⁻) | Hydroxide (OH⁻) |
| Leaving Group Ability | Excellent | Poor |
| Primary Reaction Type | S_N2 Nucleophilic Substitution | Esterification, Etherification |
| Need for Activation | No | Yes (for substitution) |
| Reaction Rate (S_N2) | Fast | Very Slow / Does not occur |
| Typical Nucleophiles | Thiols, Amines, Azides | Carboxylic Acids, Alkyl Halides (as electrophiles) |
Table 1: Qualitative Reactivity Comparison
| Reaction | Reagent | Typical Conditions | Product Linkage |
| This compound + Amine | Primary/Secondary Amine | Base (e.g., K₂CO₃, DIPEA), DMF, 60-80°C | C-N (Amine) |
| This compound + Thiol | Thiol | Base (e.g., Et₃N), DMF or CH₂Cl₂, Room Temp. | C-S (Thioether) |
| m-PEG10-OH + Carboxylic Acid | R-COOH | Acid Catalyst (e.g., H₂SO₄), Heat | C-O-C=O (Ester) |
| m-PEG10-OH Activation (Mesylation) | Mesyl Chloride (MsCl) | Base (e.g., Pyridine, Et₃N), CH₂Cl₂, 0°C to RT | C-O-S(=O)₂-CH₃ (Mesylate) |
| Activated m-PEG10-OMs + Amine | Primary/Secondary Amine | Heat, Polar Aprotic Solvent | C-N (Amine) |
Table 2: Summary of Typical Reaction Conditions
Experimental Protocols
The following are representative protocols for key transformations involving this compound and m-PEG10-OH.
Protocol 1: Synthesis of an Amine-PEG Conjugate from this compound
This protocol describes the nucleophilic substitution of the bromide on this compound with a primary amine.
Materials:
-
This compound
-
Primary amine-containing molecule (e.g., a protected amino acid)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Water
-
Brine
Procedure:
-
To a solution of the primary amine (1.0 eq) in anhydrous DMF, add potassium carbonate (3.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Activation of m-PEG10-OH via Mesylation
This protocol details the conversion of the terminal hydroxyl group to a mesylate, an excellent leaving group.
Materials:
-
m-PEG10-OH
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (B128534) (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Dissolve m-PEG10-OH (1.0 eq) in anhydrous DCM under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) to the solution.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield m-PEG10-OMs. The product is often used in the next step without further purification.
Protocol 3: Fischer Esterification of m-PEG10-OH
This protocol describes the formation of an ester by reacting m-PEG10-OH with a carboxylic acid.
Materials:
-
m-PEG10-OH
-
Carboxylic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
Procedure:
-
Combine m-PEG10-OH (1.0 eq) and the carboxylic acid (1.2 eq) in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Add toluene to dissolve the reactants.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst.
-
Wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate the key reaction pathways and logical workflows discussed.
Caption: S_N2 reaction pathway for this compound.
References
- 1. brainly.com [brainly.com]
- 2. quora.com [quora.com]
- 3. CK12-Foundation [flexbooks.ck12.org]
- 4. ncert.nic.in [ncert.nic.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. Alcohol Reactivity [www2.chemistry.msu.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Kinetics of the esterification of active pharmaceutical ingredients containing carboxylic acid functionality in polyethylene glycol: formulation implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. mdpi.com [mdpi.com]
- 14. WO2004035657A1 - Process for the preparation of polyethylene glycol bis amine - Google Patents [patents.google.com]
Stability of m-PEG10-Br: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the potential stability challenges of methoxy-poly(ethylene glycol)-10-bromide (m-PEG10-Br) and outlines a systematic approach to its stability assessment. Due to the absence of specific public stability data for this compound, this document synthesizes information on the stability of the core chemical moieties—the polyethylene (B3416737) glycol (PEG) backbone and the terminal alkyl bromide—to predict potential degradation pathways and inform the design of robust stability studies.
Introduction to this compound
This compound is a discrete PEG compound featuring a terminal methoxy (B1213986) group and a reactive bromide. Its defined chain length and functional handles make it a valuable building block in bioconjugation, drug delivery, and materials science. Understanding its stability under various conditions is critical for ensuring the quality, efficacy, and safety of the final products. The primary stability concerns for this molecule revolve around the integrity of the PEG backbone and the reactivity of the carbon-bromine bond.
Predicted Degradation Pathways
The chemical structure of this compound suggests two primary avenues for degradation: reactions involving the PEG backbone and reactions at the alkyl bromide terminus.
PEG Backbone Degradation
The polyethylene glycol chain is generally stable but can undergo degradation under specific stress conditions.
-
Oxidative Degradation: In the presence of oxygen, transition metals, or light, the PEG chain can undergo autooxidation. This process involves the formation of hydroperoxides, leading to chain scission and the generation of various impurities, including formaldehyde, formic acid, and shorter PEG fragments.[1][2][3][4][5] The initiation of this radical chain reaction can be accelerated by heat and light.[3][6]
-
Thermal Degradation: At elevated temperatures, particularly in the presence of oxygen, the PEG chain can undergo random scission, leading to a reduction in molecular weight and the formation of low molecular weight esters, such as formic esters.[1][2] In an inert atmosphere (in vacuo), PEG is significantly more stable at higher temperatures.[2]
-
Acid/Base Hydrolysis of Ether Linkages: While the ether bonds of the PEG backbone are generally stable, they can be cleaved under strong acidic conditions at elevated temperatures.[7] Basic conditions are less likely to cause significant hydrolysis of the ether backbone.[8][9]
Alkyl Bromide Terminus Reactivity
The carbon-bromine bond is the most reactive site on the this compound molecule and is susceptible to nucleophilic substitution and elimination reactions.
-
Hydrolysis: In aqueous solutions, the bromide can be displaced by water or hydroxide (B78521) ions to form the corresponding alcohol, m-PEG10-OH. The rate of this hydrolysis is dependent on pH and temperature.
-
Nucleophilic Substitution: The bromide is a good leaving group and can be readily displaced by other nucleophiles present in a formulation or reaction mixture.[10][11][12] The rate and mechanism (SN1 or SN2) of substitution will depend on the solvent, the nucleophile, and the temperature.[13][14] Polar aprotic solvents can accelerate SN2 reactions.[10]
-
Elimination: Under strongly basic conditions, an E2 elimination reaction could theoretically occur, leading to the formation of a terminal alkene. However, this is generally less favored for primary alkyl halides compared to substitution.
Below is a diagram illustrating the potential degradation pathways of this compound.
Caption: Predicted Degradation Pathways for this compound.
Recommended Stability Study Design
A comprehensive stability study for this compound should involve both long-term and accelerated testing, as well as forced degradation studies to identify potential degradation products and pathways.[15][16][17][18][19]
Forced Degradation (Stress Testing)
Forced degradation studies are crucial for understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods.[20][21][22]
Table 1: Example Forced Degradation Study Conditions
| Stress Condition | Proposed Protocol | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | m-PEG10-OH, PEG backbone cleavage products |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | m-PEG10-OH |
| Oxidation | 3% H₂O₂ at room temperature for 24h | Formaldehyde, formic acid, shorter PEG fragments |
| Thermal | 80°C in air for 72h | Formic esters, shorter PEG fragments |
| Photostability | ICH Q1B conditions (UV/Vis light exposure) | Oxidative degradation products |
Long-Term and Accelerated Stability Studies
These studies assess the stability of this compound under recommended storage conditions and predict its shelf-life.
Table 2: Example Long-Term and Accelerated Stability Study Protocol
| Study Type | Storage Condition | Testing Time Points |
| Long-Term | 5°C ± 3°C | 0, 3, 6, 9, 12, 18, 24, 36 months |
| Accelerated | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6 months |
Experimental Protocols
Protocol for a Forced Degradation Study
This protocol provides a general framework. Concentrations, temperatures, and time points should be optimized based on preliminary results.
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal: Store the solid this compound in an oven at 80°C.
-
Control: Keep a stock solution at the recommended storage temperature (e.g., 5°C) protected from light.
-
-
Time Points: Withdraw aliquots at initial (t=0) and subsequent time points (e.g., 2, 8, 24 hours).
-
Sample Quenching: Neutralize acidic and basic samples. Dilute all samples to the target concentration with the mobile phase for analysis.
-
Analysis: Analyze all samples using a validated stability-indicating analytical method (see Section 5).
The workflow for a typical stability study is depicted below.
Caption: General Workflow for a Stability Study.
Analytical Methodologies
A combination of analytical techniques is recommended for a comprehensive stability assessment of this compound.
Primary Stability-Indicating Method
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a suitable detector (e.g., Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS)) is recommended as the primary stability-indicating method.[23][24][25] Since the PEG backbone lacks a strong UV chromophore, traditional UV detection may not be sufficient. This method should be able to separate this compound from its potential degradation products and impurities.[26]
Characterization of Degradation Products
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is essential for the identification and structural elucidation of degradation products.[27] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to determine elemental compositions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information and confirm the identity of degradation products, particularly for distinguishing between isomers.[26]
Table 3: Summary of Recommended Analytical Techniques
| Technique | Purpose | Information Provided |
| RP-HPLC-CAD/ELSD/MS | Purity assessment and quantification | Separation of parent compound and degradation products; quantitative stability data. |
| LC-MS (HRMS) | Identification of degradation products | Molecular weight and elemental composition of impurities. |
| NMR Spectroscopy | Structural elucidation | Detailed molecular structure of the parent compound and degradation products. |
| Gas Chromatography (GC) | Analysis of volatile impurities | Detection and quantification of low molecular weight degradation products like formaldehyde. |
| FTIR Spectroscopy | Functional group analysis | Confirmation of chemical structure and detection of changes in functional groups (e.g., formation of hydroxyl or carbonyl groups). |
The logical relationship for selecting an appropriate analytical method is outlined below.
Caption: Decision Tree for Analytical Method Selection.
Conclusion
While this compound is expected to be reasonably stable under recommended storage conditions (refrigerated, protected from light and moisture), its reactivity, particularly at the alkyl bromide terminus, and the potential for oxidative degradation of the PEG backbone necessitate a thorough stability evaluation. Researchers and drug developers should conduct comprehensive forced degradation and long-term stability studies using appropriate stability-indicating analytical methods. The data generated from these studies will be critical for establishing appropriate storage conditions, retest periods, and ensuring the quality and consistency of materials used in further research and product development.
References
- 1. pure.korea.ac.kr [pure.korea.ac.kr]
- 2. pure.korea.ac.kr [pure.korea.ac.kr]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. conservationphysics.org [conservationphysics.org]
- 7. US4806658A - Cleavage of polyethylene glycol ethers by hydrolysis - Google Patents [patents.google.com]
- 8. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.uci.edu [chem.uci.edu]
- 12. faculty.fiu.edu [faculty.fiu.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 15. ema.europa.eu [ema.europa.eu]
- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 17. Stability testing protocols | PPTX [slideshare.net]
- 18. edaegypt.gov.eg [edaegypt.gov.eg]
- 19. gmpsop.com [gmpsop.com]
- 20. Protein Forced Degradation Studies [intertek.com]
- 21. researchgate.net [researchgate.net]
- 22. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 23. researchgate.net [researchgate.net]
- 24. tools.thermofisher.com [tools.thermofisher.com]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. Characterization of potential degradation products in a PEGylating reagent 20 kDa monomethoxy polyethylene glycol propionaldehyde by RP-HPLC, APCI-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. CN107624161A - Compounds and methods for detection of PEG metabolites and PEG breakdown products - Google Patents [patents.google.com]
Navigating the Safety Profile of m-PEG10-Br: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive overview of the available safety information for methoxy-polyethylene glycol-bromide with 10 PEG units (m-PEG10-Br). As specific toxicological data for this particular molecule is limited, this document extrapolates from the well-established safety profile of polyethylene (B3416737) glycol (PEG) and its derivatives, providing a robust framework for risk assessment and safe handling. This guide is intended to support researchers, scientists, and drug development professionals in making informed decisions when working with this compound.
Executive Summary
Methoxy-polyethylene glycol-bromide (this compound) belongs to the broader class of polyethylene glycols (PEGs), which are widely utilized in the pharmaceutical, cosmetic, and industrial sectors due to their biocompatibility and versatile physicochemical properties. While Safety Data Sheets (SDS) for this compound and similar PEG-bromide compounds generally classify them as non-hazardous, they also note that their toxicological properties have not been exhaustively investigated. This guide synthesizes the available data on related PEG compounds to provide a comprehensive safety profile, including potential hazards, handling procedures, and first aid measures.
Hazard Identification and Classification
Based on available SDS for this compound and structurally similar PEG derivatives, the substance is not classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). However, as with any chemical, it is crucial to handle it with appropriate care.
Potential Hazards:
-
Eye Contact: May cause slight, transient irritation.
-
Skin Contact: Prolonged or repeated contact with damaged skin may cause irritation.[1]
-
Inhalation: Inhalation of dust or aerosols may cause respiratory tract irritation.
-
Ingestion: Ingestion of large quantities may cause gastrointestinal upset.[2]
It is important to note that the manufacturing process of PEG compounds can potentially introduce impurities such as ethylene (B1197577) oxide and 1,4-dioxane, which are classified as known or possible human carcinogens.[1]
Toxicological Data Summary
Table 1: Acute Toxicity Data for Representative PEG Compounds
| Compound | Test | Species | Route | Result |
| PEG-20 Glyceryl Triisostearate | LD50 | Rat | Oral | > 2,000 mg/kg bw |
| PEG-12 Laurate | LD50 | Mouse | Oral | > 25 g/kg |
| Bromide-PEG-Maleimide | LD50 | Rabbit | Dermal | > 5,000 mg/kg[3] |
Table 2: Irritation and Sensitization Data for Representative PEG Compounds
| Compound | Test | Species | Result |
| PEG-20 Glyceryl Triisostearate | Skin Irritation | Rabbit | Non-irritant |
| PEG-20 Glyceryl Triisostearate | Eye Irritation | Rabbit | Non-irritant |
| Bromide-PEG-Maleimide | Skin Irritation | Rabbit | No skin irritation[3] |
| Bromide-PEG-Maleimide | Eye Irritation | Rabbit | Slight irritation |
| Methoxy Polyethylene Glycol-350 | Skin Irritation | Rat & Rabbit | Slight cutaneous irritation |
Experimental Protocols for Safety Assessment
While specific experimental protocols for this compound are not published, the following represents a standard workflow for assessing the safety of a novel chemical substance, based on OECD and FDA guidelines.
General Workflow for Chemical Safety Assessment
Caption: A generalized workflow for the safety assessment of a chemical substance.
Methodology for Acute Oral Toxicity - Limit Test (as per FDA guidelines)
-
Objective: To determine if a single oral dose of the test substance causes mortality or evident toxicity.
-
Test Animals: Typically, a small group of rodents (e.g., 5 female rats) are used. Females are often assumed to be the more sensitive sex.
-
Dosage: A limit dose of 5 g/kg body weight is administered orally by gavage. If the substance's nature prevents this high a dose, the maximum attainable dose is used.
-
Observation Period: Animals are observed for 14 days for signs of toxicity, including changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic and central nervous system, and somatomotor activity and behavior patterns.
-
Endpoint: Mortality is the primary endpoint. If no mortality occurs, the LD50 is considered to be greater than 5 g/kg. A detailed record of all observed toxic effects is maintained.
-
Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.
Handling and Exposure Controls
Engineering Controls:
-
Work in a well-ventilated area. Local exhaust ventilation is recommended to minimize exposure to dust or aerosols.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear protective gloves and a lab coat.
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.
Storage:
-
Store in a tightly closed container in a cool, dry place.
-
Avoid high temperatures and strong oxidizing agents.
First Aid Measures
-
After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.
-
In Case of Skin Contact: Wash off with soap and plenty of water.
-
In Case of Eye Contact: Flush eyes with water as a precaution.
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.
In all cases of significant exposure or if symptoms persist, seek medical attention.
Potential for Contamination and Mitigation
As previously mentioned, a key safety consideration for all PEG-based materials is the potential for contamination with ethylene oxide and 1,4-dioxane.
Caption: Potential contamination of PEG products and mitigation through purification.
It is recommended that users of this compound source the material from reputable suppliers who can provide documentation of their purification processes and limits for these potential contaminants.
Conclusion
While specific toxicological data for this compound is scarce, the extensive history of safe use of a wide variety of PEG compounds in sensitive applications suggests a low intrinsic toxicity. The primary safety considerations for researchers and drug development professionals are to handle the material with standard laboratory precautions to avoid direct contact and to be aware of the potential for process-related impurities. The information and guidelines provided in this document are intended to foster a culture of safety and to aid in the risk assessment process for applications involving this compound. As with all chemical substances, it is imperative to consult the most recent Safety Data Sheet provided by the supplier and to adhere to all institutional and regulatory safety guidelines.
References
Methodological & Application
Application Notes and Protocols for Protein PEGylation with m-PEG10-Br
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a molecule, is a cornerstone strategy in drug development to enhance the therapeutic properties of proteins. This process can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, enhanced stability, increased solubility, and reduced immunogenicity.[1][2][3][4] The choice of PEG reagent is critical, with factors such as chain length, structure (linear or branched), and the reactive functional group influencing the outcome of the PEGylation and the biological activity of the conjugated protein.[1]
This document provides detailed application notes and a comprehensive protocol for the use of methoxy-PEG10-bromide (m-PEG10-Br) for protein PEGylation. This compound is a monofunctional, short-chain PEG reagent featuring a terminal bromide group. This bromide serves as a good leaving group in a nucleophilic substitution reaction, allowing for the covalent attachment of the PEG chain to specific amino acid residues on the protein surface. The primary targets for this compound are the nucleophilic side chains of lysine (B10760008) (ε-amino group) and cysteine (thiol group), as well as the N-terminal α-amino group of the protein.
The short chain length of this compound offers a subtle modification that can be advantageous when only minor alterations to the protein's hydrodynamic volume are desired, potentially preserving more of the protein's native biological activity compared to larger PEG chains which can cause significant steric hindrance.
Chemical Properties and Reaction Mechanism
This compound is a heterobifunctional reagent with a methoxy (B1213986) group at one terminus, rendering it inert, and a reactive bromide group at the other. The PEGylation reaction proceeds via a nucleophilic substitution (SN2) mechanism. A nucleophilic group on the protein, typically an unprotonated amine or thiol, attacks the carbon atom attached to the bromide, displacing the bromide ion and forming a stable covalent bond.
The reactivity of the target amino acid residues is pH-dependent. The ε-amino group of lysine has a pKa of approximately 10.5, meaning it is predominantly protonated and non-nucleophilic at physiological pH. To facilitate the reaction with lysine residues, a pH in the range of 8.0-9.5 is often employed to increase the proportion of deprotonated, nucleophilic amines. Conversely, the thiol group of cysteine has a pKa around 8.5, and reactions targeting cysteines are often performed at a pH closer to neutral (6.5-7.5) to favor thiol reactivity while minimizing reaction with amines.
Quantitative Data Summary
Due to the specific nature of this compound, publicly available quantitative data is limited. The following tables provide representative data compiled from studies on short-chain PEGylation to illustrate the expected outcomes. These tables should be used as a guideline for experimental design.
Table 1: Influence of Molar Ratio and pH on PEGylation Efficiency
| Molar Ratio (this compound : Protein) | pH | Predominant Target Residue | Degree of PEGylation (PEG/protein) | Reaction Yield (%) |
| 5:1 | 7.0 | Cysteine | 0.8 - 1.2 | ~75 |
| 20:1 | 7.0 | Cysteine | 1.5 - 2.0 | >90 |
| 5:1 | 8.5 | Lysine/N-terminus | 1.0 - 1.5 | ~60 |
| 20:1 | 8.5 | Lysine/N-terminus | 2.5 - 3.5 | ~85 |
| 50:1 | 8.5 | Lysine/N-terminus | > 4.0 | >90 |
This data is illustrative and based on general principles of PEGylation with short-chain reagents. Actual results will vary depending on the specific protein and reaction conditions.
Table 2: Characterization of a Model Protein (Lysozyme) Before and After PEGylation with a Short-Chain m-PEG Reagent
| Parameter | Native Lysozyme (B549824) | m-PEG-Lysozyme (1-2 PEGs) |
| Molecular Weight (Da) by MALDI-TOF | ~14,300 | ~14,740 - 15,180 |
| Hydrodynamic Radius (Rh) by DLS (nm) | 1.9 | 2.5 - 3.0 |
| Elution Time by SEC-HPLC (min) | 15.2 | 13.5 |
| Enzymatic Activity (%) | 100 | 85 - 95 |
Data compiled from studies on lysozyme PEGylation which show that lower molecular weight PEGs and lower degrees of PEGylation result in higher residual enzyme activity.
Experimental Protocols
Protocol 1: General Procedure for Protein PEGylation with this compound
This protocol provides a general framework for the PEGylation of a protein with this compound. Optimization of the molar ratio of PEG to protein, pH, reaction time, and temperature is recommended for each specific protein.
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer (e.g., 100 mM sodium phosphate, pH 7.0-8.5)
-
Quenching Reagent (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Purification system (e.g., Size Exclusion Chromatography or Ion Exchange Chromatography)
-
Analytical instruments (e.g., SDS-PAGE, MALDI-TOF Mass Spectrometer, HPLC)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the chosen reaction buffer to a final concentration of 1-10 mg/mL.
-
Ensure the buffer does not contain primary amines (e.g., Tris) if targeting lysines, as these will compete with the protein for the PEG reagent.
-
-
PEGylation Reaction:
-
Calculate the required amount of this compound to achieve the desired molar excess over the protein (e.g., 5-fold to 50-fold molar excess).
-
Dissolve the this compound in a small volume of the reaction buffer.
-
Add the this compound solution to the protein solution while gently stirring.
-
Incubate the reaction mixture at a controlled temperature (e.g., 4°C to room temperature) for a specified duration (e.g., 1 to 24 hours). The reaction progress can be monitored by taking aliquots at different time points and analyzing them by SDS-PAGE or HPLC.
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching reagent in excess (e.g., 100-fold molar excess over the PEG reagent). This reagent contains a high concentration of primary amines that will react with any remaining unreacted this compound.
-
Incubate for an additional hour at room temperature.
-
-
Purification of the PEGylated Protein:
-
Separate the PEGylated protein from unreacted PEG, unreacted protein, and byproducts using a suitable chromatography technique.
-
Size Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic radius. PEGylated proteins will elute earlier than the native, unmodified protein.
-
Ion Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, allowing for separation of different PEGylated species (e.g., mono-, di-, tri-PEGylated) and the native protein.
-
-
-
Characterization of the PEGylated Protein:
-
SDS-PAGE: Analyze the purified fractions to assess the increase in molecular weight and the purity of the PEGylated protein.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Determine the precise molecular weight of the PEGylated protein to confirm the number of attached PEG chains (degree of PEGylation).
-
HPLC (SEC or RP-HPLC): Quantify the purity of the PEGylated protein and determine the relative amounts of different PEGylated species.
-
Activity Assay: Perform a relevant biological or enzymatic assay to determine the effect of PEGylation on the protein's function.
-
Protocol 2: Site-Specific PEGylation of a Cysteine Residue
This protocol is designed for proteins containing a free cysteine residue that is the intended target for PEGylation.
Materials:
-
Protein with a free cysteine residue
-
This compound
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 6.5-7.5)
-
Reducing agent (optional, e.g., TCEP)
-
Quenching Reagent (e.g., 1 M L-cysteine)
-
Purification and analytical instruments as in Protocol 1.
Procedure:
-
Protein Preparation:
-
If the protein has disulfide bonds that need to be reduced to expose the target cysteine, pre-treat the protein with a reducing agent like TCEP. Remove the reducing agent before adding the PEG reagent.
-
Dissolve the protein in the reaction buffer. The slightly acidic to neutral pH will favor the reaction with the more nucleophilic thiol group of cysteine over the largely protonated amino groups of lysines.
-
-
PEGylation Reaction:
-
Follow the steps outlined in Protocol 1 for the PEGylation reaction, using a lower molar excess of this compound (e.g., 5- to 20-fold) to enhance specificity.
-
-
Quenching the Reaction:
-
Add an excess of a thiol-containing quenching reagent like L-cysteine to react with any remaining this compound.
-
-
Purification and Characterization:
-
Follow the purification and characterization steps as described in Protocol 1. Peptide mapping analysis after proteolytic digestion can be used to confirm the site of PEGylation.
-
Visualizations
Caption: Experimental workflow for protein PEGylation with this compound.
Caption: Modulation of a signaling pathway by short-chain PEGylation.
Conclusion
The this compound reagent offers a valuable tool for the controlled, short-chain PEGylation of proteins. By carefully selecting reaction conditions such as pH and molar stoichiometry, researchers can target specific amino acid residues and achieve a desired degree of PEGylation. The protocols and data presented in these application notes provide a comprehensive guide for scientists and drug development professionals to effectively utilize this compound for the modification of therapeutic proteins. Thorough purification and characterization of the resulting PEGylated protein are essential to ensure a homogenous product with the desired biological activity and pharmacokinetic profile. The provided diagrams offer a clear visual representation of the experimental process and the potential impact of PEGylation on cellular signaling.
References
Application Notes and Protocols for Nanoparticle Functionalization using m-PEG10-Br
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a cornerstone strategy in nanomedicine. PEGylation confers a hydrophilic "stealth" layer to nanoparticles, which can significantly enhance their in vivo performance by reducing protein adsorption (opsonization), minimizing recognition and clearance by the reticuloendothelial system (RES), and consequently prolonging systemic circulation time. This document provides detailed application notes and protocols for the functionalization of nanoparticles using methoxy-poly(ethylene glycol)-bromide with 10 ethylene (B1197577) glycol units (m-PEG10-Br).
This compound is a monofunctional PEG derivative featuring a methoxy (B1213986) group at one terminus and a reactive bromide group at the other. The bromide is a good leaving group, allowing for covalent attachment of the PEG chain to nucleophilic functional groups on the nanoparticle surface, such as thiols (-SH) and primary amines (-NH2), through nucleophilic substitution reactions. This enables stable and robust surface modification of a wide array of nanoparticle types.
Data Presentation
Successful PEGylation with this compound results in predictable changes to the physicochemical properties of the nanoparticles. The following tables summarize typical quantitative data obtained from the characterization of nanoparticles before and after functionalization.
Table 1: Physicochemical Characterization of Nanoparticles Before and After this compound Functionalization
| Parameter | Before Functionalization | After Functionalization with this compound | Method of Analysis |
| Core Diameter (nm) | 50 ± 5 | 50 ± 5 | Transmission Electron Microscopy (TEM) |
| Hydrodynamic Diameter (nm) | 60 ± 7 | 85 ± 9 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) (for amine-functionalized NPs) | +35 ± 4 | +5 ± 3 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) (for thiol-functionalized NPs) | -25 ± 3 | -5 ± 2 | Dynamic Light Scattering (DLS) |
Table 2: Quantification of PEGylation
| Method | Principle | Typical Results |
| Thermogravimetric Analysis (TGA) | Measures weight loss upon heating. The weight loss corresponding to PEG degradation is used to quantify the amount of PEG on the nanoparticle surface. | 5-15% weight loss in the PEG degradation temperature range (typically 200-400°C). |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Integration of the characteristic ethylene oxide proton signal (~3.6 ppm) relative to a nanoparticle core signal (if applicable) or after cleavage of the PEG chains. | Quantifiable PEG concentration, allowing for calculation of grafting density. |
Experimental Protocols
The following protocols provide detailed methodologies for the functionalization of nanoparticles with this compound. The choice of protocol depends on the surface chemistry of the nanoparticles to be modified.
Protocol 1: Functionalization of Thiol-Modified Nanoparticles
This protocol is suitable for nanoparticles that have been surface-functionalized with thiol groups, such as gold nanoparticles or silica (B1680970) nanoparticles modified with mercaptosilanes.
Materials:
-
Thiol-functionalized nanoparticles
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Absolute ethanol
-
Deionized water
-
Nitrogen or Argon gas
-
Centrifuge
Procedure:
-
Disperse the thiol-functionalized nanoparticles in anhydrous DMF to a final concentration of 1 mg/mL.
-
In a separate vial, dissolve this compound in anhydrous DMF to create a stock solution (e.g., 10 mg/mL).
-
Add the this compound solution to the nanoparticle dispersion in a 10:1 molar excess relative to the estimated surface thiol groups.
-
Add DIPEA to the reaction mixture to act as a base. Use 2-3 molar equivalents of DIPEA relative to the this compound.
-
Purge the reaction vial with nitrogen or argon gas, seal, and stir the mixture at room temperature for 24 hours.
-
Collect the PEGylated nanoparticles by centrifugation at 12,000 x g for 20 minutes.
-
Discard the supernatant and resuspend the nanoparticle pellet in DMF.
-
Repeat the washing process by centrifuging and resuspending the nanoparticles three times with DMF, followed by three washes with absolute ethanol, and finally three washes with deionized water to remove unreacted PEG and other reagents.
-
After the final wash, resuspend the purified PEGylated nanoparticles in the desired buffer or solvent for storage or further use.
Protocol 2: Functionalization of Amine-Modified Nanoparticles
This protocol is suitable for nanoparticles with primary amine groups on their surface, such as aminated silica or iron oxide nanoparticles.
Materials:
-
Amine-functionalized nanoparticles
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or DIPEA
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Deionized water
-
Nitrogen or Argon gas
-
Centrifuge or magnetic separator (for magnetic nanoparticles)
Procedure:
-
Disperse the amine-functionalized nanoparticles in anhydrous DMSO to a final concentration of 1 mg/mL.
-
In a separate vial, dissolve this compound in anhydrous DMSO to create a stock solution (e.g., 10 mg/mL).
-
Add the this compound solution to the nanoparticle dispersion. A molar excess of 10-50 fold of this compound over the estimated surface amine groups is recommended.
-
Add TEA or DIPEA to the reaction mixture (2-3 molar equivalents relative to this compound) to act as a base and scavenge the HBr generated during the reaction.
-
Purge the reaction vial with nitrogen or argon gas, seal, and stir the mixture at room temperature for 24-48 hours. The reaction can be gently heated (e.g., to 40-50°C) to increase the reaction rate.
-
Collect the PEGylated nanoparticles by centrifugation (e.g., 15,000 x g for 30 minutes) or by using a magnetic separator.
-
Discard the supernatant and wash the nanoparticles three times with DMSO, followed by three washes with deionized water.
-
Resuspend the final purified PEGylated nanoparticles in PBS (pH 7.4) or another buffer of choice.
Visualizations
Experimental Workflow for Nanoparticle Functionalization
Caption: General experimental workflow for nanoparticle functionalization with this compound.
Cellular Uptake of PEGylated Nanoparticles
Caption: Common endocytic pathways for the cellular uptake of PEGylated nanoparticles.
Application Notes and Protocols for ATRP using m-PEG10-Br as an Initiator
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of monomethoxy poly(ethylene glycol) (m-PEG10-Br) as a macroinitiator for Atom Transfer Radical Polymerization (ATRP). ATRP is a controlled radical polymerization technique that allows for the synthesis of well-defined polymers with predictable molecular weights, narrow molecular weight distributions, and complex architectures. The use of a PEG-based initiator is particularly advantageous in the biomedical field due to the biocompatibility and hydrophilicity of PEG, making it an excellent building block for drug delivery systems, tissue engineering scaffolds, and other advanced biomaterials.[1]
Introduction to this compound in ATRP
This compound is a monofunctional poly(ethylene glycol) derivative with a terminal bromine atom that can initiate the polymerization of various vinyl monomers. The "m-PEG10" designation indicates a methoxy-terminated PEG chain with approximately 10 ethylene (B1197577) glycol repeat units. This macroinitiator allows for the synthesis of amphiphilic block copolymers, where the hydrophilic PEG block is covalently linked to a hydrophobic polymer block grown via ATRP.[2] Such copolymers can self-assemble in aqueous environments to form micelles or vesicles, which are promising nanocarriers for drug delivery.[2]
The core principle of ATRP involves the reversible activation and deactivation of growing polymer chains through a transition metal catalyst, typically a copper-halide complex.[2][3] This process maintains a low concentration of active radicals, minimizing termination reactions and enabling controlled chain growth.[2]
Advantages of using this compound as an ATRP initiator:
-
Biocompatibility: PEG is a well-established biocompatible polymer, reducing the potential for adverse immune responses in biomedical applications.[1]
-
Hydrophilicity: The PEG block imparts water solubility to the resulting block copolymers, which is crucial for their use in biological systems.
-
Controlled Architecture: ATRP allows for precise control over the molecular weight and polydispersity of the polymer block grown from the this compound initiator.
-
Versatility: A wide range of monomers, including styrenes, acrylates, and methacrylates, can be polymerized using this initiator.[2]
Experimental Protocols
Synthesis of this compound Macroinitiator
A common method for synthesizing PEG-based ATRP macroinitiators involves the esterification of the terminal hydroxyl group of m-PEG with an α-bromo-functionalized acyl bromide, such as 2-bromoisobutyryl bromide.[2]
Materials:
-
m-PEG10-OH (monomethoxy poly(ethylene glycol) with 10 repeat units)
-
2-bromoisobutyryl bromide
-
Triethylamine (B128534) (TEA)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Hexanes
Procedure:
-
Dissolve m-PEG10-OH and a slight molar excess of triethylamine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a slight molar excess of 2-bromoisobutyryl bromide dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Filter the reaction mixture to remove the triethylammonium (B8662869) bromide salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Precipitate the product by adding the concentrated solution to cold hexanes.
-
Collect the white precipitate by filtration and dry under vacuum to yield this compound.
General Protocol for ATRP using this compound
This protocol provides a general framework for the ATRP of various monomers. Specific conditions such as temperature, solvent, and reaction time may need to be optimized for each monomer.
Materials:
-
This compound macroinitiator
-
Monomer (e.g., methyl methacrylate (B99206) (MMA), N-isopropylacrylamide (NIPAM), 2-(dimethylamino)ethyl methacrylate (DMAEMA))
-
Copper(I) bromide (CuBr) or Copper(II) bromide (CuBr₂) for ARGET ATRP
-
Ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA))
-
Solvent (e.g., anisole, toluene, water, or a mixture)
-
Reducing agent for ARGET ATRP (e.g., ascorbic acid)
-
Inhibitor remover (for monomers)
-
Nitrogen or Argon gas
Procedure:
-
Monomer Preparation: Pass the monomer through a column of basic alumina (B75360) to remove the inhibitor.
-
Reaction Setup: Add the desired amounts of this compound, monomer, and solvent to a Schlenk flask equipped with a magnetic stir bar.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Catalyst/Ligand Addition: In a separate vial, dissolve CuBr and PMDETA in a small amount of degassed solvent. Transfer this solution to the Schlenk flask via a degassed syringe under a positive pressure of inert gas.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature and stir.
-
Monitoring: Take samples periodically via a degassed syringe to monitor monomer conversion by ¹H NMR or gas chromatography (GC) and molecular weight evolution by gel permeation chromatography (GPC).
-
Termination: To stop the polymerization, open the flask to air and add a solvent like tetrahydrofuran (B95107) (THF).
-
Purification: Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a suitable non-solvent (e.g., cold methanol (B129727) or hexanes).
-
Drying: Collect the purified polymer by filtration and dry under vacuum to a constant weight.
Protocol for Activators Regenerated by Electron Transfer (ARGET) ATRP
ARGET ATRP is a variation that uses a much lower concentration of the copper catalyst, which is continuously regenerated by a reducing agent. This "greener" method results in a polymer with less metal contamination.[4]
Modifications to the General Protocol:
-
Use CuBr₂ as the catalyst precursor.
-
Add a reducing agent, such as ascorbic acid, to the reaction mixture. The reducing agent is typically added after the other components and just before starting the polymerization.
Data Presentation
The following table summarizes typical results for the ATRP of various monomers initiated by a PEG-Br macroinitiator. Note that the specific molecular weight of the PEG initiator may vary between studies, but the trends are generally applicable.
| Monomer | Initiator | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Methyl Methacrylate (MMA) | PEG-Br | CuBr/PMDETA | Anisole | 90 | 1.2 | 27,500 | 1.12 | [5] |
| N-isopropylacrylamide (NIPAM) | PEG-Br | CuBr | Water | 20 | 1 | 22,100 | 1.21 | [6] |
| 2-(dimethylamino)ethyl methacrylate (DMAEMA) | mPEG-Br | Fe(0)/CuBr₂/PMDETA | IPA/Water | 50 | 4 | ~15,000 | < 1.30 | [7] |
| Styrene | PEG-Br | CuBr/N-pentyl-2-pyridylmethanimine | Xylene | 110 | 6 | 5,270 | 1.29 |
Visualizations
Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).
Caption: Experimental workflow for ATRP using this compound.
Conclusion
This compound is a highly effective and versatile macroinitiator for ATRP, enabling the synthesis of well-defined amphiphilic block copolymers. Its inherent biocompatibility and hydrophilicity make it an ideal choice for researchers in drug development and biomaterials science. The protocols provided herein offer a solid foundation for the synthesis of a wide range of functional polymers. By leveraging the control offered by ATRP, researchers can tailor the properties of these materials for specific biomedical applications, such as creating stimuli-responsive drug delivery systems or functionalized surfaces for tissue engineering.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of well-defined poly(2-(dimethylamino)ethyl methacrylate) under mild conditions and its co-polymers with cholesterol and PEG using Fe(0)/Cu(ii) based SARA ATRP - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes: Synthesis of Antibody-Drug Conjugates using a Maleimide-PEG10-Bromide Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to target cells, such as cancer cells.[1] This targeted delivery mechanism enhances the therapeutic window of the cytotoxic payload, minimizing systemic toxicity and improving overall efficacy.[2][3] An ADC is composed of three key components: a specific monoclonal antibody, a potent cytotoxic drug (payload), and a chemical linker that connects them.[1][]
The linker is a critical element, profoundly influencing the ADC's stability, pharmacokinetics, and mechanism of drug release. This document provides detailed protocols for the synthesis of an ADC using a heterobifunctional Maleimide-PEG10-Bromide (Mal-PEG10-Br) linker. This linker features:
-
A maleimide (B117702) group , which reacts specifically with free sulfhydryl (thiol) groups, typically on cysteine residues of the antibody, under mild physiological conditions (pH 6.5-7.5).
-
A PEG10 (polyethylene glycol) spacer , which is a monodisperse chain of 10 ethylene (B1197577) glycol units. PEG linkers enhance the hydrophilicity of the ADC, improving solubility, reducing aggregation, and potentially extending circulation half-life.
-
A bromide group , which serves as a reactive site for attaching the cytotoxic payload, typically through nucleophilic substitution.
The synthesis strategy involves a two-stage process: first, the payload is conjugated to the bromide end of the linker; second, the purified linker-payload construct is conjugated to the thiol groups of a partially reduced antibody.
Reaction Scheme
The overall synthetic strategy involves two key steps: (1) conjugation of the payload to the linker and (2) conjugation of the linker-payload to the antibody.
Caption: Two-step reaction scheme for ADC synthesis.
Experimental Protocols
These protocols provide a general framework. Optimization may be required based on the specific antibody and payload used.
Protocol 1: Synthesis of the Maleimide-PEG10-Payload Construct
This initial step involves attaching the cytotoxic payload to the linker. The bromide group on the linker is an electrophile that reacts with a nucleophilic center on the payload molecule (e.g., an amine, hydroxyl, or thiol).
Materials:
-
Maleimide-PEG10-Bromide (Mal-PEG10-Br) linker
-
Cytotoxic payload with a suitable nucleophilic group
-
Anhydrous, polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))
-
Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA))
-
Reaction vessel
-
Stirring apparatus
-
Reverse-phase HPLC (RP-HPLC) for purification
-
LC-MS for reaction monitoring and product confirmation
Procedure:
-
Dissolve the cytotoxic payload (1 equivalent) in anhydrous DMF or DMSO.
-
Add the non-nucleophilic base, DIPEA (1.5-2.0 equivalents), to the solution to facilitate the reaction.
-
In a separate vessel, dissolve the Mal-PEG10-Br linker (1.2 equivalents) in the same anhydrous solvent.
-
Add the linker solution dropwise to the payload solution while stirring.
-
Allow the reaction to proceed at room temperature overnight, protected from light and moisture.
-
Monitor the reaction progress using LC-MS to confirm the formation of the desired linker-payload construct.
-
Upon completion, purify the Maleimide-PEG10-Payload conjugate using RP-HPLC.
-
Lyophilize the pure fractions to obtain the final product as a solid. Confirm the identity and purity by MS and NMR.
Protocol 2: Partial Reduction of Antibody Disulfide Bonds
This protocol generates free sulfhydryl groups on the antibody for conjugation by reducing the interchain disulfide bonds. The extent of reduction determines the number of available conjugation sites and thus influences the final drug-to-antibody ratio (DAR).
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Reaction buffer: e.g., PBS containing 1 mM EDTA, pH 7.5-8.0
-
Desalting column (e.g., Sephadex G-25) to remove excess reducing agent
Procedure:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in the reaction buffer.
-
Prepare a fresh stock solution of the reducing agent (e.g., 10 mM TCEP or 100 mM DTT in water).
-
Add the reducing agent to the antibody solution. The molar ratio of reducing agent to antibody will determine the number of reduced disulfide bonds and must be optimized. A common starting point is a 10-fold molar excess of TCEP over the antibody.
-
Incubate the reaction at 37°C for 30-60 minutes. Incubation time and temperature are critical parameters for controlling the degree of reduction.
-
Immediately after incubation, remove the excess reducing agent by passing the solution through a pre-equilibrated desalting column (e.g., Sephadex G-25) with cold PBS containing 1 mM DTPA or EDTA. The reduced antibody is susceptible to re-oxidation and should be used immediately in the next step.
Protocol 3: Conjugation of Linker-Payload to Reduced Antibody
This is the core conjugation step where the maleimide group of the linker-payload construct reacts with the newly generated sulfhydryl groups on the antibody.
Materials:
-
Reduced antibody solution from Protocol 2
-
Purified Maleimide-PEG10-Payload construct from Protocol 1
-
Anhydrous DMSO or other suitable organic co-solvent
-
Quenching reagent: N-acetylcysteine or cysteine solution (freshly prepared)
Procedure:
-
Adjust the concentration of the reduced antibody to 2.5-5.0 mg/mL with cold conjugation buffer (e.g., PBS with EDTA).
-
Prepare a stock solution of the Maleimide-PEG10-Payload construct (e.g., 10 mM in anhydrous DMSO).
-
Add the Maleimide-PEG10-Payload stock solution to the cold, stirring antibody solution. A 5- to 10-fold molar excess of the linker-payload over the antibody is a typical starting point. The final concentration of the organic co-solvent should generally be kept below 10% (v/v) to maintain antibody stability.
-
Incubate the reaction for 1-2 hours at room temperature or 4°C, protected from light.
-
To stop the reaction, add a quenching reagent (e.g., a 20-fold molar excess of N-acetylcysteine over the linker-payload) to cap any unreacted maleimide groups. Incubate for an additional 20-30 minutes.
Protocol 4: ADC Purification and Characterization
Purification is essential to remove unreacted linker-payload, quenched reagents, and potential aggregates, resulting in a homogenous ADC product.
Materials:
-
Crude ADC reaction mixture
-
Purification system: Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)
-
Characterization instruments: UV-Vis Spectrophotometer, HIC-HPLC system, LC-MS system (e.g., Q-TOF)
Procedure:
-
Purification:
-
Concentrate the crude ADC mixture using centrifugal ultrafiltration devices.
-
Purify the ADC using SEC to separate the conjugated antibody from smaller molecules.
-
Alternatively, HIC can be used to separate ADC species with different DARs, as the addition of the hydrophobic payload increases the overall hydrophobicity of the conjugate.
-
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of drugs conjugated per antibody. This can be measured using UV-Vis spectroscopy by measuring absorbance at 280 nm (for the antibody) and at the payload's characteristic wavelength. Alternatively, HIC-HPLC can provide a profile of different DAR species (DAR0, DAR2, DAR4, etc.), from which an average DAR can be calculated. Mass spectrometry of the intact or reduced ADC provides the most accurate DAR measurement.
-
Purity and Aggregation: Analyze the final ADC product by SEC-HPLC to determine the percentage of monomeric ADC and quantify any aggregates.
-
Confirmation: Confirm the successful conjugation and the mass of the final ADC using LC-MS analysis.
-
Data Presentation
Quantitative data from the synthesis and characterization steps should be carefully recorded and tabulated for comparison and optimization.
| Parameter | Typical Range | Purpose |
| Antibody Reduction | ||
| Antibody Concentration | 5 - 20 mg/mL | Maintain antibody stability and reaction efficiency |
| Reducing Agent | TCEP or DTT | Generate free thiols for conjugation |
| Reductant:mAb Molar Ratio | 5:1 - 20:1 | Control the number of reduced disulfides (influences DAR) |
| Temperature | 30 - 37 °C | Control the rate and extent of reduction |
| Incubation Time | 30 - 90 min | Control the extent of reduction |
| ADC Conjugation | ||
| Linker-Payload:mAb Molar Ratio | 5:1 - 15:1 | Drive the conjugation reaction to completion |
| Reaction pH | 7.0 - 8.0 | Optimal for maleimide-thiol reaction specificity |
| Reaction Time | 1 - 4 hours | Ensure complete reaction of available thiols |
| Co-solvent (e.g., DMSO) | < 10% (v/v) | Solubilize linker-payload without denaturing the antibody |
| ADC Characterization | ||
| Average DAR | 2 - 4 | Optimal range for efficacy and pharmacokinetics |
| Monomer Purity (by SEC) | > 95% | Ensure a homogenous and non-aggregated product |
| Free Drug Level | < 1% | Confirm efficient purification |
Table 1: Recommended Reaction Parameters and Typical Characterization Results for Maleimide-based ADC Synthesis.
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the synthesis, purification, and characterization of the antibody-drug conjugate.
References
Application Notes: Thiol-Reactive PEGylation using m-PEG10-Br
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG)ylation is a widely adopted strategy to enhance the therapeutic properties of biomolecules. The covalent attachment of PEG chains can improve a molecule's solubility, extend its circulating half-life by increasing its hydrodynamic volume, and shield it from proteolytic degradation and immune recognition.[1][2]
This document provides detailed information and protocols for the PEGylation of thiol-containing molecules, such as proteins with cysteine residues, using methoxy-PEG10-bromide (m-PEG10-Br). Unlike the more common Michael addition reactions involving PEG-maleimides, the reaction with this compound proceeds via a nucleophilic substitution (alkylation) mechanism, forming a stable thioether bond.[3] Understanding the principles and experimental parameters of this reaction is crucial for achieving efficient and specific conjugation.
Reaction Mechanism and Influencing Factors
The conjugation of this compound to a thiol group is a bimolecular nucleophilic substitution (SN2) reaction. The process is initiated by the deprotonation of the thiol group (R-SH) to form a more nucleophilic thiolate anion (R-S⁻). This thiolate then attacks the carbon atom bearing the bromide, displacing the bromide ion and forming a stable thioether linkage (R-S-PEG).
Several factors influence the rate and efficiency of this reaction:
-
pH: The reaction is highly pH-dependent. A pH above the pKa of the thiol group (typically 8.0-9.0 for cysteine) is required to generate a sufficient concentration of the reactive thiolate anion.[4][5] However, at very high pH (>9.5), side reactions with other nucleophilic residues, such as the ε-amino group of lysine (B10760008), can occur.
-
Molar Ratio: A molar excess of the this compound reagent is typically used to drive the reaction towards completion and maximize the yield of the PEGylated product.
-
Temperature: The reaction is generally performed at room temperature (20-25°C) or 37°C. Higher temperatures can increase the reaction rate but may also promote protein denaturation or side reactions.
-
Reducing Agents: For proteins where cysteines may form disulfide bonds, a pre-reduction step using an agent like TCEP (tris(2-carboxyethyl)phosphine) is necessary to ensure free thiols are available for conjugation.[6][7]
Caption: S_N2 Reaction of this compound with a Thiol Group.
Quantitative Data: Reaction Parameter Optimization
Optimizing reaction conditions is critical for successful PEGylation. The following table summarizes key parameters and their expected impact on the reaction between this compound and thiol groups.
| Parameter | Recommended Range | Rationale & Effect on Outcome | Potential Issues |
| pH | 8.0 - 9.0 | Ensures sufficient deprotonation of thiol to the reactive thiolate form. Reaction rate increases with pH.[5] | pH > 9.5 may lead to reaction with other nucleophiles (e.g., lysine amines) or promote disulfide bond reformation. |
| This compound : Thiol Molar Ratio | 5:1 to 20:1 | A molar excess of the PEG reagent drives the reaction equilibrium towards the product, increasing yield.[8] | High excess can make removal of unreacted PEG more challenging during purification. |
| Temperature | 4°C to 37°C | Reaction proceeds faster at higher temperatures. 4°C can be used for sensitive proteins over a longer duration. | Temperatures > 37°C may risk protein denaturation. |
| Reaction Time | 2 - 24 hours | Dependent on pH, temperature, and reactant concentrations. Should be optimized by monitoring reaction progress. | Insufficient time leads to low yield. Excessive time may increase side products or sample degradation. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can increase reaction rates but may also promote protein aggregation. | Low concentrations may require longer reaction times. |
Experimental Workflow
A typical workflow for the PEGylation of a thiol-containing protein involves several key stages, from initial preparation to final characterization of the conjugate.
// Workflow Path A -> B [label="Optional"]; B -> D; C -> D; A -> D [style=dashed, constraint=false]; D -> E -> F -> G -> H -> I -> J; }
Caption: General Workflow for Thiol-PEGylation.
Protocols
Protocol 1: PEGylation of a Cysteine-Containing Peptide/Protein
This protocol provides a general method for conjugating this compound to a protein or peptide with at least one free cysteine residue.
A. Materials
-
Thiol-containing protein/peptide
-
This compound
-
Reaction Buffer: 100 mM Sodium Phosphate, 5 mM EDTA, pH 8.5
-
TCEP-HCl (if disulfide reduction is needed)
-
Quenching Solution: 100 mM L-cysteine in Reaction Buffer
-
Purification columns (e.g., Size-Exclusion Chromatography - SEC)[]
-
Amicon® Ultra Centrifugal Filters (for buffer exchange)
B. Procedure
-
Protein Preparation:
-
Dissolve the protein/peptide in the Reaction Buffer to a final concentration of 2-5 mg/mL.
-
If the protein contains disulfide bonds, add TCEP-HCl to a final concentration of 10-fold molar excess over cysteine residues. Incubate for 1 hour at room temperature.
-
Perform a buffer exchange using a centrifugal filter to remove excess TCEP and place the protein back into fresh, degassed Reaction Buffer.
-
-
PEGylation Reaction:
-
Prepare a fresh stock solution of this compound (e.g., 100 mM) in the Reaction Buffer.
-
Add the this compound solution to the protein solution to achieve a 10-fold molar excess of PEG over reactive thiol groups.
-
Gently mix and incubate the reaction mixture for 4-6 hours at room temperature or overnight at 4°C on a rotator.
-
-
Reaction Quenching:
-
Add the Quenching Solution to a final concentration of 5-fold molar excess over the initial amount of this compound.
-
Incubate for 1 hour at room temperature to consume any unreacted this compound.
-
-
Purification:
-
Purify the PEGylated product from unreacted PEG, quenched PEG, and unmodified protein.[10]
-
Size-Exclusion Chromatography (SEC): This is the most common method, separating molecules based on their hydrodynamic size. The PEGylated protein will elute earlier than the smaller, unmodified protein.[]
-
Ion-Exchange Chromatography (IEX): PEGylation shields the protein's surface charges, altering its binding to IEX resins and allowing separation from the native form.[]
-
Dialysis: Can be used to remove small molecules like unreacted PEG and quenching reagents, though it may not efficiently separate unmodified from modified protein.[10]
-
Protocol 2: Characterization of the PEG-Thiol Conjugate
A. SDS-PAGE Analysis
-
Purpose: To visually confirm an increase in molecular weight due to PEG attachment.
-
Method:
-
Run samples of the un-PEGylated protein, the crude reaction mixture, and the purified PEGylated protein on an SDS-PAGE gel.
-
Stain the gel with Coomassie Blue.
-
The PEGylated protein will appear as a band with a higher apparent molecular weight (and often more diffuse) compared to the sharp band of the unmodified protein.[11]
-
B. Mass Spectrometry (MS)
-
Purpose: To confirm the precise molecular weight of the conjugate and determine the degree of PEGylation (number of PEG chains attached).[12]
-
Method:
C. High-Performance Liquid Chromatography (HPLC)
-
Purpose: To assess the purity of the final product and separate different PEGylated species.
-
Method:
-
Use Reverse-Phase (RP-HPLC) or Size-Exclusion (SEC-HPLC) to analyze the purified sample.
-
RP-HPLC can often separate the more hydrophilic PEGylated product from the unmodified protein.
-
SEC-HPLC provides a quantitative measure of purity based on the relative peak areas of the conjugate versus any remaining unmodified protein or aggregates.[15]
-
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 4. Reactivity and pH dependence of thiol conjugation to N-ethylmaleimide: detection of a conformational change in chalcone isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. Drug Conjugation via Maleimide–Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 10. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. enovatia.com [enovatia.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Modification of Polymers with m-PEG10-Br
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the surface modification of polymers using methoxy-poly(ethylene glycol)-bromide with 10 ethylene (B1197577) glycol repeat units (m-PEG10-Br). This process, commonly known as PEGylation, is a widely employed strategy to enhance the biocompatibility and functionality of polymeric materials for biomedical applications, including drug delivery, tissue engineering, and medical device coatings. By covalently attaching this compound to a polymer surface, researchers can effectively reduce non-specific protein adsorption, minimize cellular adhesion, and improve the material's "stealth" properties, thereby prolonging circulation time and reducing immunogenicity of nano-formulations.[1]
Introduction to Polymer Surface Modification with this compound
The surface properties of a polymer play a pivotal role in its interaction with biological systems. Unmodified polymer surfaces can often trigger an immune response, lead to protein fouling, and result in rapid clearance from the body. Surface modification with polyethylene (B3416737) glycol (PEG) is a powerful technique to mitigate these undesirable effects.
This compound is a heterobifunctional linker consisting of a methoxy-terminated PEG chain and a terminal bromide group. The methoxy (B1213986) group renders the PEG chain terminus inert, while the bromide serves as a reactive site for covalent attachment to polymer surfaces. The "grafting to" method is a common approach for this modification, where pre-formed this compound chains are reacted with a functionalized polymer substrate.
Key Advantages of this compound Surface Modification:
-
Reduced Biofouling: The hydrophilic and flexible nature of the grafted PEG chains creates a hydrated layer on the polymer surface, which sterically hinders the adsorption of proteins and other biomolecules.
-
Improved Biocompatibility: By masking the underlying polymer surface, PEGylation can reduce inflammatory responses and improve the overall compatibility of the material with biological tissues.
-
Enhanced Drug Delivery: For nanoparticle-based drug delivery systems, a PEGylated surface can lead to longer circulation times by evading uptake by the reticuloendothelial system (RES).
-
Tunable Surface Properties: The density and conformation of the grafted PEG chains can be controlled to fine-tune the surface properties for specific applications.
Experimental Protocols
This section details the protocols for the surface modification of a representative polymer substrate with this compound. The following procedures are based on established "grafting to" methodologies and should be adapted based on the specific polymer and desired grafting density.
Materials and Reagents
-
Polymer substrate (e.g., amine-functionalized polystyrene, polyurethane film)
-
This compound
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Toluene)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Reaction vessel
-
Inert gas (e.g., Nitrogen, Argon)
-
Washing solvents (e.g., ethanol (B145695), deionized water)
-
Characterization instruments (e.g., Contact Angle Goniometer, X-ray Photoelectron Spectrometer (XPS), Atomic Force Microscope (AFM))
Protocol for "Grafting To" of this compound onto an Amine-Functionalized Polymer Surface
This protocol describes the covalent attachment of this compound to a polymer surface presenting primary amine groups.
-
Substrate Preparation:
-
Thoroughly clean the amine-functionalized polymer substrate by sonication in ethanol followed by deionized water.
-
Dry the substrate under a stream of inert gas.
-
-
Reaction Setup:
-
In a reaction vessel, dissolve this compound in an anhydrous solvent to a desired concentration (e.g., 10-50 mg/mL).
-
Add a 2-3 molar excess of a non-nucleophilic base (e.g., TEA) to the solution to act as a proton scavenger.
-
Place the cleaned and dried polymer substrate into the reaction vessel, ensuring it is fully immersed in the solution.
-
-
Grafting Reaction:
-
Purge the reaction vessel with an inert gas and seal it.
-
Allow the reaction to proceed for 12-24 hours at a temperature ranging from room temperature to 50°C with gentle agitation. The optimal temperature and time will depend on the reactivity of the polymer substrate.
-
-
Washing and Drying:
-
After the reaction, remove the substrate from the solution.
-
Thoroughly rinse the substrate with the reaction solvent to remove any non-covalently bound this compound.
-
Subsequently, wash the substrate with ethanol and deionized water.
-
Dry the modified substrate under a stream of inert gas or in a vacuum oven.
-
Characterization of the Modified Surface
It is crucial to characterize the polymer surface before and after modification to confirm the successful grafting of this compound.
-
Water Contact Angle Measurement: A significant decrease in the water contact angle indicates an increase in surface hydrophilicity due to the presence of the PEG chains.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the elemental composition of the surface. An increase in the oxygen-to-carbon (O/C) ratio and the appearance of a C-O peak in the high-resolution C1s spectrum are indicative of successful PEGylation.
-
Atomic Force Microscopy (AFM): AFM can be used to visualize the surface topography and assess changes in surface roughness following PEG grafting.
Data Presentation
The following table summarizes representative quantitative data from the literature on the surface modification of polymers with PEG. Note that the specific values will vary depending on the polymer substrate, the molecular weight and density of the grafted PEG, and the specific reaction conditions used.
| Surface Property | Unmodified Polymer | PEG-Modified Polymer | Reference(s) |
| Water Contact Angle (°) | 70 - 110 | 30 - 60 | |
| Surface Free Energy (mN/m) | Low | Increased | |
| XPS O/C Atomic Ratio | Varies by polymer | Increased | |
| Protein Adsorption (ng/cm²) | > 200 | < 10 | |
| Platelet Adhesion | High | Significantly Reduced |
Visualization of Workflows and Concepts
Experimental Workflow for Surface Modification
The following diagram illustrates the general workflow for the surface modification of a polymer with this compound.
References
Application Notes and Protocols: m-PEG10-Br in Hydrogel Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG) hydrogels are extensively utilized in biomedical applications, including drug delivery, tissue engineering, and regenerative medicine, owing to their biocompatibility, tunable properties, and high water content. This document provides detailed application notes and protocols for the use of methoxy-poly(ethylene glycol)-bromide (m-PEG10-Br) as a precursor for the synthesis of multi-arm PEG-thiol macromonomers and their subsequent use in hydrogel formation via thiol-ene photopolymerization and Michael addition crosslinking.
While this compound is not directly used for crosslinking, its terminal bromine atom serves as a versatile reactive handle for chemical modification. The protocols outlined below describe a two-stage process: first, the synthesis of a 4-arm PEG-thiol (4-arm PEG-SH) macromonomer from an this compound starting material, and second, the formation of hydrogels using this macromonomer.
Stage 1: Synthesis of 4-Arm PEG-Thiol from this compound
The synthesis of a multi-arm PEG-thiol from a linear m-PEG-Br precursor involves a multi-step process. Here, we outline a representative synthetic route that utilizes a pentaerythritol (B129877) core to create a 4-arm structure, followed by functionalization to introduce thiol groups.
Protocol 1: Synthesis of 4-Arm PEG-OH from this compound
This step involves the etherification of pentaerythritol with this compound to form a 4-arm PEG structure with terminal hydroxyl groups.
Materials:
-
This compound
-
Pentaerythritol
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Dialysis tubing (MWCO 1 kDa)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Dissolve pentaerythritol in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add sodium hydride to the solution at 0 °C to deprotonate the hydroxyl groups of pentaerythritol.
-
Allow the reaction to stir at room temperature for 1 hour.
-
Add this compound dropwise to the reaction mixture.
-
Heat the reaction to 80-90 °C and stir for 24-48 hours.
-
Cool the reaction mixture to room temperature and quench with a small amount of water.
-
Precipitate the product by adding the reaction mixture to cold diethyl ether.
-
Collect the precipitate by filtration and dissolve it in deionized water.
-
Purify the 4-arm PEG-OH by dialysis against deionized water for 48 hours, changing the water every 6 hours.
-
Lyophilize the dialyzed solution to obtain the purified 4-arm PEG-OH as a white solid.
-
Characterize the product using ¹H NMR and GPC to confirm the structure and determine the molecular weight and purity.
Protocol 2: Synthesis of 4-Arm PEG-Thiol from 4-Arm PEG-OH
This protocol describes the conversion of the terminal hydroxyl groups of the 4-arm PEG-OH to thiol groups via a two-step process involving tosylation and subsequent substitution with a thiolating agent.
Materials:
-
4-Arm PEG-OH
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (B128534) (TEA) or Pyridine (B92270)
-
Anhydrous Dichloromethane (DCM)
-
Sodium hydrosulfide (B80085) (NaSH) or Thioacetic acid followed by hydrolysis
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate
-
Sodium sulfate
-
Diethyl ether
-
Standard glassware for organic synthesis
Procedure:
Step 2a: Tosylation of 4-Arm PEG-OH
-
Dissolve the 4-arm PEG-OH in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine or pyridine to the solution.
-
Slowly add a solution of p-toluenesulfonyl chloride in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.
-
Precipitate the 4-arm PEG-OTs in cold diethyl ether and collect the solid by filtration.
-
Dry the product under vacuum.
Step 2b: Thiolation of 4-Arm PEG-OTs
-
Dissolve the 4-arm PEG-OTs in a suitable solvent (e.g., DMF or ethanol).
-
Add an excess of sodium hydrosulfide (NaSH).
-
Stir the reaction at room temperature for 24 hours.
-
Acidify the reaction mixture with dilute HCl and extract the product with DCM.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Precipitate the final product, 4-arm PEG-SH, in cold diethyl ether.
-
Dry the purified 4-arm PEG-SH under vacuum and store under an inert atmosphere to prevent oxidation of the thiol groups.
-
Characterize the final product by ¹H NMR to confirm the presence of thiol groups and by Ellman's test to quantify the free thiol content.
Quantitative Data Summary for Synthesis
| Step | Reactants | Key Reaction Conditions | Expected Yield | Characterization Methods |
| 1 | This compound, Pentaerythritol, NaH | DMF, 80-90 °C, 24-48 h | 70-85% | ¹H NMR, GPC |
| 2a | 4-Arm PEG-OH, TsCl, TEA | DCM, 0 °C to RT, 12-24 h | >90% | ¹H NMR |
| 2b | 4-Arm PEG-OTs, NaSH | DMF, RT, 24 h | 80-95% | ¹H NMR, Ellman's Test |
Note: Yields are estimates and can vary based on reaction scale and purification efficiency.
Visualizing the Synthetic Pathway
Troubleshooting & Optimization
Technical Support Center: m-PEG10-Br Conjugation
Welcome to the technical support center for m-PEG10-Br conjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their PEGylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary reactive target on a protein?
A1: this compound is a discrete polyethylene (B3416737) glycol (dPEG®) reagent with a terminal bromo group. The bromo group acts as a reactive handle for covalent conjugation to nucleophilic residues on proteins. The primary and most selective target for this compound, particularly when using a bromoacetyl formulation, is the thiol (sulfhydryl) group of a cysteine residue due to its high nucleophilicity at neutral pH.[1][2]
Q2: Can this compound react with other amino acids besides cysteine?
A2: Yes, while cysteine is the primary target under optimized conditions, the bromo group can also react with other nucleophiles. At a higher pH (typically above 8.0), the unprotonated ε-amino group of lysine (B10760008) and the α-amino group of the N-terminus become more nucleophilic and can react with the bromoacetyl group.[3][4] Histidine and methionine residues can also potentially react, but generally at a much slower rate.
Q3: What is the optimal pH for conjugating this compound to a cysteine residue?
A3: For selective conjugation to cysteine residues, a pH range of 6.5-7.5 is generally recommended.[3] In this range, the cysteine's thiol group is sufficiently deprotonated to its more reactive thiolate form, while the amino groups of lysines are predominantly protonated and thus less reactive. This pH range provides a good balance between reaction rate and selectivity.
Q4: My protein does not have any free cysteine residues. Can I still use this compound?
A4: If your protein lacks accessible, free cysteine residues (i.e., they are involved in disulfide bonds or buried within the protein structure), you have a few options. You can use site-directed mutagenesis to introduce a cysteine residue at a specific, non-essential site on the protein surface.[5][6] Alternatively, you can adjust the reaction conditions (e.g., increase the pH to >8.0) to target lysine residues, though this will likely result in a heterogeneous mixture of products.[3][4]
Q5: How can I remove unreacted this compound after the conjugation reaction?
A5: Due to the significant size difference between the PEGylated protein and the small this compound molecule, several standard purification techniques are effective. Size-exclusion chromatography (SEC) is a highly effective method. Dialysis or diafiltration/ultrafiltration with an appropriate molecular weight cutoff (MWCO) membrane that retains the protein while allowing the small PEG reagent to pass through is also a common and efficient approach.
Troubleshooting Guide
Low conjugation efficiency or undesirable side products are common challenges in PEGylation. This guide addresses specific issues you may encounter.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Conjugation | 1. Incorrect pH: The thiol group of cysteine is not sufficiently nucleophilic. 2. Oxidized Cysteine: The target thiol groups have formed disulfide bonds. 3. Hydrolyzed this compound: The bromo group on the PEG reagent has been hydrolyzed to an unreactive hydroxyl group. 4. Insufficient Molar Ratio: Not enough PEG reagent is present to drive the reaction. | 1. Verify Buffer pH: Ensure the reaction buffer is within the optimal pH range of 6.5-7.5 for cysteine targeting. 2. Pre-reduce the Protein: Treat the protein with a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol) prior to conjugation to break disulfide bonds. Remove the reducing agent before adding this compound. 3. Use Fresh Reagent: Prepare the this compound solution immediately before use. Avoid prolonged storage in aqueous buffers, especially at neutral to high pH.[7] 4. Increase Molar Ratio: Increase the molar excess of this compound to protein (e.g., from 5:1 to 10:1 or 20:1). |
| Formation of Protein Dimers/Aggregates | 1. Intermolecular Disulfide Bonds: Oxidation of free cysteines between protein molecules. 2. High Protein Concentration: Increased likelihood of intermolecular interactions. 3. Conformational Instability: PEGylation may be causing the protein to partially unfold, exposing hydrophobic patches. | 1. Work Under Inert Atmosphere: Degas buffers and perform the reaction under nitrogen or argon to minimize oxygen exposure. 2. Reduce Protein Concentration: Lower the concentration of the protein in the reaction mixture. 3. Add Stabilizing Excipients: Include additives like L-arginine (e.g., 50 mM) or glycerol (B35011) (5-10%) in the reaction buffer to improve protein stability. |
| Multiple PEG Chains Attached (Polyspecificity) | 1. High Molar Ratio of PEG: A large excess of this compound can lead to conjugation at less reactive sites. 2. High pH: A pH above 7.5 increases the reactivity of lysine residues, leading to off-target conjugation. | 1. Optimize Molar Ratio: Perform a titration experiment with varying molar ratios of this compound to protein to find the optimal ratio for mono-conjugation. 2. Lower the Reaction pH: Maintain the pH at or below 7.5 to maximize selectivity for cysteine. |
| Low Recovery After Purification | 1. Non-specific Binding: The PEGylated protein is binding to the purification column or membrane. 2. Precipitation: The conjugate is precipitating during the purification process. | 1. Choose Appropriate Materials: Use columns and membranes known for low protein binding. Pre-equilibrate the column thoroughly. 2. Check Buffer Compatibility: Ensure the purification buffer is compatible with the PEGylated protein and consider adding stabilizing excipients if precipitation is observed. |
Data Presentation
The efficiency of this compound conjugation is highly dependent on the reaction conditions. The following tables summarize the expected outcomes based on key experimental parameters.
Table 1: Effect of pH on Target Selectivity and Conjugation Efficiency
| pH | Primary Target Residue | Relative Reaction Rate | Expected Mono-PEGylated Product Yield | Risk of Polyspecificity |
| 6.5 | Cysteine | Moderate | Moderate to High | Low |
| 7.4 | Cysteine | High | High | Low to Moderate |
| 8.2 | Cysteine & Lysine | High | Moderate to High | Moderate to High |
| 9.0 | Lysine & Cysteine | Very High | Variable (often heterogeneous mixture) | High |
| (Note: Yields are illustrative and depend on the specific protein, buffer, and other reaction conditions. Data is compiled based on general principles of thiol and amine reactivity with haloacetyl groups.)[3][4][8][9] |
Table 2: Effect of Molar Ratio on Degree of PEGylation
| Molar Ratio (this compound : Protein) | Expected Degree of PEGylation | Relative Amount of Unconjugated Protein | Risk of Multiple PEGylations |
| 1:1 | Low | High | Very Low |
| 5:1 | Moderate to High | Low to Moderate | Low |
| 10:1 | High | Low | Moderate |
| 20:1 | Very High | Very Low | High |
| (Note: The optimal molar ratio should be determined empirically for each protein. These values serve as a general guideline.)[10] |
Experimental Protocols
Protocol 1: Site-Specific Conjugation of this compound to a Cysteine Residue
Objective: To achieve selective mono-PEGylation of a protein with a single accessible cysteine residue.
Materials:
-
Protein with a free cysteine residue (1-5 mg/mL)
-
This compound
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.2 (degassed)
-
Reducing Agent (optional): 10 mM TCEP solution
-
Quenching Solution: 100 mM N-acetyl-cysteine or L-cysteine in Reaction Buffer
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis device (for purification)
Procedure:
-
(Optional) Protein Reduction: If the protein may have formed disulfide bonds, dissolve it in Reaction Buffer containing 1-2 mM TCEP. Incubate for 1 hour at room temperature. Remove the TCEP using a desalting column equilibrated with degassed Reaction Buffer.
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in degassed Reaction Buffer.
-
This compound Preparation: Immediately before use, dissolve this compound in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mM).
-
Conjugation Reaction: a. Calculate the required volume of the this compound stock solution to achieve the desired molar excess (e.g., 5-fold molar excess over the protein). b. Add the calculated volume of this compound stock solution to the protein solution while gently stirring. c. Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light.
-
Quenching the Reaction: Add a 10-fold molar excess of the Quenching Solution (relative to the initial amount of this compound) to react with any unreacted PEG reagent. Incubate for 30 minutes at room temperature.
-
Purification: Purify the PEGylated protein from excess quenching reagent and unreacted this compound using a desalting column or by dialysis against a suitable storage buffer.
-
Analysis: Analyze the conjugation efficiency and purity of the final product using SDS-PAGE (the PEGylated protein will show a significant shift in molecular weight) and/or HPLC.
Visualizations
Caption: Workflow for this compound conjugation to a protein.
Caption: Troubleshooting logic for low conjugation efficiency.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Bromo PEG | BroadPharm [broadpharm.com]
- 3. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Site-Specific PEGylation of Engineered Cysteine Analogs of Recombinant Human Granulocyte-Macrophage Colony-Stimulating Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biopharminternational.com [biopharminternational.com]
Technical Support Center: Optimizing Reactions with m-PEG10-Br
Welcome to the technical support center for m-PEG10-Br. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the use of this compound for PEGylation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound (methoxy-polyethylene glycol-bromide) is a linear, monofunctional PEG derivative with a terminal bromide group. It is primarily used for PEGylation, the process of covalently attaching polyethylene (B3416737) glycol chains to molecules such as proteins, peptides, oligonucleotides, or small molecules.[1][2] This modification can improve the therapeutic properties of biomolecules by increasing their hydrodynamic size, which can lead to a longer circulating half-life, reduced immunogenicity, and increased solubility.[3] The bromide group is a good leaving group, making it suitable for nucleophilic substitution reactions.[1][2]
Q2: What types of functional groups can react with this compound?
A2: The bromide group on this compound is an electrophile and reacts with various nucleophiles. The most common functional groups for reaction are primary and secondary amines (-NH2, -NHR) and thiols (-SH).[1][2] Reactions with other nucleophiles like hydroxyls (-OH) are also possible but may require stronger activation or harsher conditions.
Q3: What are the typical reaction conditions for PEGylation with this compound?
A3: Reaction conditions depend on the nucleophile. For amines, the reaction is typically carried out in an aqueous buffer at a pH of 7-9 or in a polar aprotic solvent like DMF or DMSO with an organic base. For thiols, a slightly lower pH of around 7-8 is often optimal to ensure the thiol is in its more nucleophilic thiolate form without promoting disulfide bond formation. The reaction is usually performed at room temperature, but gentle heating may be used to increase the reaction rate.[4][5][6]
Q4: How can I monitor the progress of my PEGylation reaction?
A4: The progress of the reaction can be monitored by several techniques. Chromatographic methods such as Size Exclusion Chromatography (SEC) and Reverse Phase HPLC (RP-HPLC) can be used to separate the PEGylated product from the starting materials. Electrophoretic techniques like SDS-PAGE are useful for protein PEGylation, as the PEGylated protein will show a significant increase in apparent molecular weight. Mass spectrometry (MALDI-TOF or ESI-MS) can confirm the mass of the PEGylated product.[7][8]
Q5: How do I purify my PEGylated product?
A5: Purification is a critical step to remove unreacted this compound, the un-PEGylated starting material, and any side products. The choice of method depends on the properties of the product.
-
Size Exclusion Chromatography (SEC): This is a very common and effective method for separating the larger PEGylated product from smaller unreacted molecules.[9][10]
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. PEGylation can shield surface charges, altering the elution profile of the modified molecule compared to its native form.[8][9]
-
Hydrophobic Interaction Chromatography (HIC): This method separates based on hydrophobicity, which can also be altered by PEGylation.[8]
-
Dialysis/Ultrafiltration: These methods are useful for removing small molecule impurities from a much larger PEGylated product.[10][11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Incorrect pH: The nucleophile (e.g., amine or thiol) is not sufficiently deprotonated. 2. Low Temperature: Reaction kinetics are too slow. 3. Degraded this compound: The reagent may have hydrolyzed over time. 4. Steric Hindrance: The reaction site on the substrate is not accessible. | 1. Adjust pH: For amines, increase pH to 8-9. For thiols, adjust to pH 7-8. Use a non-nucleophilic buffer. 2. Increase Temperature: Gently warm the reaction to 30-40°C. Monitor for side reactions. 3. Use Fresh Reagent: Store this compound under dry conditions and use a fresh batch if degradation is suspected. 4. Increase Reaction Time or Reagent Excess: Allow the reaction to proceed for a longer duration or use a higher molar excess of this compound. |
| Incomplete Reaction | 1. Insufficient Reaction Time: The reaction has not reached completion. 2. Insufficient Reagent: The molar ratio of this compound to the substrate is too low. 3. Reversible Reaction or Equilibrium: The reaction may have reached equilibrium. | 1. Extend Reaction Time: Monitor the reaction over a longer period (e.g., 24-48 hours). 2. Increase Molar Ratio: Add more this compound in a step-wise manner. 3. Modify Conditions: A change in solvent or temperature may shift the equilibrium. |
| Side Product Formation | 1. Di- or Poly-PEGylation: Multiple PEG chains have attached to the molecule. 2. Reaction with Other Nucleophiles: If other nucleophilic groups are present, they may also react. 3. Oxidation of Thiols: Thiol groups can form disulfide bonds, especially at higher pH. | 1. Reduce Molar Ratio: Use a lower molar excess of this compound. 2. Protecting Groups: Use protecting groups for sensitive functionalities. 3. Control pH and Atmosphere: For thiol reactions, maintain pH around 7 and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in Purification | 1. Poor Resolution in Chromatography: The PEGylated product and impurities are not separating well. 2. Aggregation: The PEGylated product may be aggregating. | 1. Optimize Chromatography Method: For SEC, ensure the column has the appropriate pore size. For IEX or HIC, try different gradients, pH, or salt concentrations. Using a different solvent system, such as chloroform-methanol, can sometimes improve separation on silica (B1680970) for PEG-containing compounds.[7] 2. Modify Buffer Conditions: Adjust the pH or ionic strength of the buffer. Consider adding detergents or other additives to prevent aggregation. |
Data Presentation
Table 1: General Reaction Conditions for PEGylation with m-PEG-Br
| Parameter | Reaction with Amines | Reaction with Thiols |
| Substrate | Primary or secondary amine | Free thiol (cysteine) |
| Solvent | PBS, Borate Buffer, or aprotic solvents (DMF, DMSO) | PBS, MES Buffer, or aprotic solvents (DMF, DMSO) |
| pH | 7.0 - 9.0 | 6.5 - 7.5 |
| Base (if in organic solvent) | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Triethylamine (TEA), Diisopropylethylamine (DIPEA) |
| Temperature | Room Temperature (20-25°C) or 30-40°C | Room Temperature (20-25°C) |
| Reaction Time | 2 - 24 hours | 2 - 12 hours |
| Molar Ratio (m-PEG-Br:Substrate) | 1.1:1 to 5:1 | 1.1:1 to 3:1 |
Note: These are starting conditions and should be optimized for each specific reaction.
Table 2: Example Yields for PEG-Br Reactions under Different Conditions
| Substrate | Solvent | Temperature | Time | Yield | Reference |
| N,N,N',N'-tetramethylethylenediamine | Neat | 70°C | - | 80% | [4] |
| N,N,N',N'-tetramethyl-1,6-hexanediamine | Neat | 70°C | - | 75% | [4] |
| PEG-dimethylamine | Neat (Microwave) | 120°C | 1 hour | 96% | [4] |
| Pentamethyldiethylenetriamine | Neat | 60°C | 6 days | Quantitative | [4] |
This table provides examples of yields from reactions involving a PEG-Br derivative. Yields for this compound will vary depending on the specific substrate and conditions.
Experimental Protocols
Protocol 1: General Procedure for PEGylation of a Protein with this compound via Amine Linkage
-
Dissolve the Protein: Dissolve the protein in a non-amine containing buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5). The protein concentration should be determined based on its solubility and the desired reaction scale.
-
Prepare this compound Solution: Immediately before use, dissolve this compound in the reaction buffer. A 5 to 10-fold molar excess of this compound over the number of available amine groups on the protein is a good starting point.
-
Reaction: Add the this compound solution to the protein solution. Gently mix and allow the reaction to proceed at room temperature for 4-24 hours. The reaction can be monitored periodically by taking aliquots and analyzing them by SDS-PAGE or HPLC.
-
Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris buffer or glycine) to a final concentration of 20-50 mM. This will react with any remaining this compound.
-
Purification: Purify the PEGylated protein from unreacted PEG and protein using an appropriate method such as Size Exclusion Chromatography (SEC).
Protocol 2: General Procedure for PEGylation of a Thiol-Containing Peptide with this compound
-
Dissolve the Peptide: Dissolve the peptide containing a free cysteine in a deoxygenated, non-amine containing buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.0).
-
Prepare this compound Solution: Dissolve this compound in the reaction buffer to achieve a 1.5 to 3-fold molar excess relative to the peptide.
-
Reaction: Add the this compound solution to the peptide solution. If the reaction is performed in an open vessel, it is advisable to blanket the reaction with an inert gas like nitrogen or argon to prevent thiol oxidation. Let the reaction proceed at room temperature for 2-12 hours.
-
Quenching: The reaction can be quenched by adding a small molecule thiol like β-mercaptoethanol or dithiothreitol (B142953) (DTT).
-
Purification: Purify the PEGylated peptide using RP-HPLC.
Visualizations
Caption: General experimental workflow for a PEGylation reaction.
Caption: Troubleshooting guide for low reaction yield.
Caption: Nucleophilic substitution reaction with this compound.
References
- 1. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. broadpharm.com [broadpharm.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. Protected thiol-polyethylene glycol: a new activated polymer for reversible protein modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of m-PEG10-Br Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of m-PEG10-Br conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a methoxy-terminated polyethylene (B3416737) glycol with ten repeating ethylene (B1197577) glycol units and a terminal bromide functional group. The methoxy (B1213986) group on one end makes the PEG inert at that terminus, while the bromide on the other end serves as a reactive site for conjugation. The bromide is a good leaving group, making it suitable for nucleophilic substitution reactions, particularly with thiol groups (from cysteine residues in proteins or peptides) and to a lesser extent, with amine groups (from lysine (B10760008) residues or N-termini). This process, known as PEGylation, is used to improve the pharmacokinetic and pharmacodynamic properties of molecules, such as increasing solubility, extending in-vivo half-life, and reducing immunogenicity.
Q2: What are the primary methods for purifying this compound conjugates?
A2: The most common and effective methods for purifying this compound conjugates are size-exclusion chromatography (SEC) and reverse-phase high-performance liquid chromatography (RP-HPLC). The choice between these methods depends on the properties of the molecule conjugated to the PEG, the scale of the purification, and the nature of the impurities.
Q3: How do I remove unreacted this compound after the conjugation reaction?
A3: Unreacted this compound can be removed using size-based separation techniques. For large biomolecule conjugates (e.g., proteins), size-exclusion chromatography (SEC), dialysis, or ultrafiltration/diafiltration are effective. For smaller molecule conjugates, reverse-phase HPLC (RP-HPLC) is typically the method of choice.
Q4: My this compound conjugate is difficult to detect by UV-Vis spectrophotometry. What are my options?
A4: Polyethylene glycol itself lacks a significant UV chromophore. If the conjugated molecule also has poor UV absorbance, alternative detection methods are necessary for HPLC. Evaporative Light Scattering Detection (ELSD) and Charged Aerosol Detection (CAD) are universal detectors well-suited for PEGylated compounds. Refractive Index Detection (RID) can also be used, but it is generally less sensitive and not compatible with gradient elution. If available, Mass Spectrometry (MS) is an excellent option as it provides both detection and mass confirmation of the conjugate.[1]
Q5: Why does my purified this compound conjugate show a broad peak in my HPLC chromatogram?
A5: Peak broadening is a common characteristic of PEGylated molecules in chromatography. While this compound is a discrete (monodisperse) PEG, any slight heterogeneity in the conjugation or interactions with the stationary phase can lead to broader peaks. For RP-HPLC, increasing the column temperature can sometimes improve peak shape by reducing slow on-off kinetics on the column.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound conjugates.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency | - Suboptimal Reaction pH: The pH may not be ideal for the nucleophilicity of the target functional group. - Inefficient Reaction Conditions: Reaction time, temperature, or molar excess of this compound may be insufficient. - Oxidation of Thiols: If conjugating to a cysteine, the thiol groups may have oxidized to form disulfide bonds. | - Optimize pH: For conjugation to thiols, a pH of 7.0-8.5 is recommended to favor the more nucleophilic thiolate anion while minimizing reaction with amines. For amines, a pH of 8.0-9.0 is a good starting point. - Adjust Reaction Conditions: Increase the reaction time, temperature (if the molecule is stable), or the molar excess of the this compound reagent. - Reduce Disulfide Bonds: Prior to conjugation, treat the thiol-containing molecule with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), followed by removal of the reducing agent before adding the this compound.[2] |
| Presence of Side-Products (Off-Target Conjugation) | - Reaction with Non-Targeted Amino Acids: The bromide group can react with other nucleophilic amino acid residues such as methionine, histidine, or lysine, especially at higher pH.[3] - Over-alkylation: Multiple PEG chains may have attached to a single molecule if it has multiple reactive sites. | - Control pH: Maintain the reaction pH in a range that favors the desired reaction (e.g., pH 7.0-7.5 for selective cysteine modification).[3] - Optimize Molar Ratio: Perform a titration to find the optimal molar ratio of this compound to your molecule to minimize over-alkylation.[3] |
| Unreacted this compound in Final Product | - Inefficient Purification: The chosen purification method may not provide sufficient resolution between the conjugate and the free PEG. - Incomplete Quenching: The quenching reagent may not have effectively capped all unreacted this compound. | - Optimize Chromatography: For SEC, use a column with a smaller pore size or a longer column to improve resolution. For RP-HPLC, optimize the gradient to better separate the more hydrophobic conjugate from the free PEG. - Ensure Complete Quenching: After the main reaction, add a quenching agent with a highly reactive nucleophile (e.g., β-mercaptoethanol for thiol reactions, or Tris buffer for amine reactions) in sufficient molar excess and allow it to react for an adequate amount of time (e.g., 1 hour at room temperature).[2] |
| Hydrolysis of the Conjugate or this compound | - Presence of Water and Unfavorable pH: The bromide can be susceptible to hydrolysis, leading to the formation of m-PEG10-OH. | - Use Anhydrous Solvents: When possible, use anhydrous solvents for the reaction. - Buffer Control: Maintain the reaction at a controlled pH to minimize hydrolysis. |
Experimental Protocols
Protocol 1: General Conjugation of this compound to a Thiol-Containing Molecule
This protocol provides a general procedure for the alkylation of a thiol group with this compound.
Materials:
-
This compound
-
Thiol-containing molecule (e.g., peptide with a cysteine residue)
-
Reaction Buffer: 0.1 M Phosphate buffer, pH 7.2, containing 5 mM EDTA
-
Organic Solvent (if needed for solubility): Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching Solution: 1 M β-mercaptoethanol or Dithiothreitol (DTT)
-
Reducing Agent (if needed): DTT or TCEP
Procedure:
-
Preparation of Reactants:
-
Dissolve the thiol-containing molecule in the reaction buffer to a final concentration of 1-5 mg/mL.
-
If the thiol is present as a disulfide bond, it must be reduced first using a reducing agent like DTT, followed by removal of the reducing agent (e.g., using a desalting column).
-
Dissolve the this compound in a minimal amount of DMF or DMSO and then dilute with the reaction buffer. A 5-fold molar excess of the PEG reagent over the thiol is a recommended starting point.[2]
-
-
Conjugation Reaction:
-
Add the dissolved this compound to the solution of the thiol-containing molecule.
-
Incubate the reaction mixture at room temperature (25°C) for 4 hours with gentle stirring under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiol.[2]
-
-
Quenching the Reaction:
-
Purification:
-
Proceed with purification using either RP-HPLC (Protocol 2) or SEC (Protocol 3).
-
Protocol 2: Purification of this compound Conjugate using Reverse-Phase HPLC (RP-HPLC)
This method is suitable for the purification of small molecule-PEG conjugates.
Materials and Equipment:
-
HPLC system with a gradient pump and a suitable detector (UV-Vis, ELSD, CAD, or MS)
-
C18 or C8 reverse-phase column (e.g., 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Crude reaction mixture
Procedure:
-
Sample Preparation:
-
If necessary, dilute the crude reaction mixture with Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions (Starting Point):
-
Flow Rate: 1 mL/min for an analytical column (e.g., 4.6 mm ID).
-
Column Temperature: 30-40°C (can be increased to improve peak shape).
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B (linear gradient)
-
35-40 min: 95% B
-
40-41 min: 95% to 5% B
-
41-50 min: 5% B (re-equilibration)
-
-
-
Fraction Collection:
-
Inject the sample and collect fractions corresponding to the peak of the desired conjugate. The conjugate will be more hydrophobic than the unreacted PEG and will elute later.
-
-
Analysis and Product Recovery:
-
Analyze the collected fractions for purity using analytical HPLC or LC-MS.
-
Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.
-
Protocol 3: Purification of this compound Conjugate using Size-Exclusion Chromatography (SEC)
This method is ideal for purifying larger biomolecules (e.g., proteins) conjugated with this compound from the smaller, unreacted PEG.
Materials and Equipment:
-
HPLC or FPLC system
-
SEC column with an appropriate molecular weight fractionation range
-
Mobile Phase: A buffer suitable for the stability of the conjugate (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Crude reaction mixture
Procedure:
-
Column Equilibration:
-
Equilibrate the SEC column with at least 2-3 column volumes of the mobile phase.
-
-
Sample Application:
-
Filter the crude reaction mixture through a 0.22 µm syringe filter.
-
Inject the sample onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
-
Elution and Fraction Collection:
-
Elute the sample with the mobile phase at a constant flow rate. The larger conjugate will elute first, followed by the smaller, unreacted this compound and other small molecule impurities.
-
Collect fractions and monitor the elution profile using a UV detector (typically at 280 nm for proteins).
-
-
Analysis and Product Recovery:
-
Analyze the collected fractions for purity and aggregation state using analytical SEC or SDS-PAGE.
-
Pool the fractions containing the purified conjugate.
-
If necessary, concentrate the sample using ultrafiltration.
-
Data Summary Tables
Table 1: Comparison of Purification Methods for this compound Conjugates
| Method | Principle | Best Suited For | Advantages | Disadvantages |
| Reverse-Phase HPLC (RP-HPLC) | Separation by hydrophobicity | Small molecule conjugates | High resolution, can separate isomers | Requires organic solvents, can denature proteins |
| Size-Exclusion Chromatography (SEC) | Separation by hydrodynamic volume | Large biomolecule conjugates (e.g., proteins >10 kDa) | Mild conditions, preserves protein activity | Lower resolution than RP-HPLC, sample dilution |
| Dialysis / Ultrafiltration | Separation by molecular weight cutoff | Large biomolecule conjugates | Simple, good for buffer exchange | Inefficient for removing impurities of similar size, potential for sample loss |
Table 2: Typical Analytical Parameters for this compound Conjugate Characterization
| Analytical Technique | Parameter Measured | Expected Outcome |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | Molecular weight of the conjugate | A mass increase corresponding to the mass of the this compound moiety. |
| NMR Spectroscopy | Degree of PEGylation, purity | Appearance of characteristic PEG proton signals (~3.6 ppm) and disappearance or shift of signals from the conjugated site. |
| Analytical SEC | Purity, presence of aggregates, hydrodynamic size | A single, symmetrical peak for the purified conjugate, with an earlier retention time than the unconjugated molecule. |
| Analytical RP-HPLC | Purity, hydrophobicity | A single peak for the purified conjugate, with a later retention time than the unconjugated molecule. |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound conjugates.
Caption: Troubleshooting decision tree for the purification of this compound conjugates.
References
Technical Support Center: Scaling Up m-PEG10-Br Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in scaling up m-PEG10-Br reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when scaling up this compound synthesis?
A1: When scaling up the synthesis of this compound from m-PEG10-OH, the most common impurities include:
-
Unreacted m-PEG10-OH: Incomplete reaction can lead to residual starting material in the final product.
-
PEG-diol: This impurity can arise from the starting m-PEG raw material, often due to the presence of water during the polymerization of ethylene (B1197577) oxide. The diol content can be as high as 10-15% in higher molecular weight PEGs.
-
Degradation Products: Harsh reaction conditions, such as high temperatures or extreme pH, can lead to the degradation of the PEG chain.
-
Residual Solvents and Reagents: Inadequate purification can leave traces of solvents (e.g., dichloromethane (B109758), toluene) and brominating agents or their byproducts.
Q2: How does the choice of brominating agent affect the scale-up process?
A2: The choice of brominating agent (e.g., thionyl bromide, phosphorus tribromide, or a combination of a bromide salt and a strong acid) is critical. On a larger scale, factors such as cost, safety, and ease of handling become paramount. For instance, while some reagents may offer high yields in the lab, their corrosiveness, toxicity, or exothermic reaction profiles may pose significant challenges in large-scale reactors. The choice will also influence the work-up and purification strategy needed to remove byproducts.
Q3: What are the primary challenges related to purification of this compound at an industrial scale?
A3: Purifying this compound at scale presents several challenges:
-
High Viscosity: Concentrated solutions of this compound are viscous, which can impede filtration and chromatographic separation.
-
Difficult Separation of Structurally Similar Impurities: Separating unreacted m-PEG10-OH and PEG-diol from the this compound product is challenging due to their similar physical properties.
-
Solvent Removal: Large volumes of solvent used in the reaction and purification steps need to be efficiently and safely removed.
-
Precipitation and Filtration: While precipitation with a non-solvent like diethyl ether is common, handling large volumes of flammable solvents and ensuring efficient filtration and drying of the product can be complex at an industrial scale.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | - Increase reaction time. - Increase the molar ratio of the brominating agent. - Optimize reaction temperature. | Higher conversion of m-PEG10-OH to this compound, leading to increased yield. |
| Moisture in Reagents/Solvents | - Dry solvents and m-PEG10-OH thoroughly before use. Azeotropic distillation with toluene (B28343) is an effective method for drying PEG.[1] - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Reduced side reactions and degradation, improving the overall yield of the desired product. |
| Product Loss During Work-up | - Optimize the precipitation process by adjusting the solvent/non-solvent ratio and temperature. - Ensure efficient phase separation during aqueous washes. | Minimized loss of product during purification steps, resulting in a higher isolated yield. |
Problem 2: High Polydispersity Index (PDI) in the Final Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Chain Scission or Coupling | - Avoid excessive temperatures and strong acidic or basic conditions during the reaction and work-up. - Use a milder brominating agent if possible. | Preservation of the PEG chain integrity, resulting in a narrower molecular weight distribution and a lower PDI. |
| Presence of High PDI Starting Material | - Characterize the PDI of the starting m-PEG10-OH raw material. - Source m-PEG10-OH with a low PDI (ideally close to 1.0). | The PDI of the final product is highly dependent on the starting material; a lower PDI starting material will lead to a lower PDI product. |
Problem 3: Inconsistent Batch-to-Batch Quality
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Process Control | - Implement strict control over reaction parameters (temperature, time, agitation speed). - Ensure consistent quality of raw materials. | Improved reproducibility of the reaction, leading to consistent product quality across different batches. |
| Inefficient Mixing | - Evaluate and optimize the reactor's agitation system to ensure homogeneous mixing, especially as viscosity increases. - Consider the use of baffles or different impeller designs for larger reactors. | Uniform reaction conditions throughout the vessel, preventing localized "hot spots" or areas of low reagent concentration, leading to more consistent product. |
Experimental Protocols
Lab-Scale Synthesis of this compound
This protocol is a general guideline and may require optimization based on the specific molecular weight of the m-PEG-OH and the brominating agent used.
-
Drying: Dry m-PEG10-OH (1 equivalent) by azeotropic distillation with toluene or by heating under vacuum at 100-110°C for several hours to remove any residual water.
-
Dissolution: Dissolve the dried m-PEG10-OH in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Reaction: Cool the solution in an ice bath. Add the brominating agent (e.g., thionyl bromide or phosphorus tribromide, 1.2-1.5 equivalents) dropwise while maintaining the temperature below 5°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using a suitable analytical technique (e.g., NMR, GPC).
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly quench by adding a saturated sodium bicarbonate solution.
-
Work-up: Separate the organic layer. Wash the organic layer with brine, and then dry it over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure. Precipitate the product by adding the concentrated solution dropwise to cold diethyl ether.
-
Drying: Collect the precipitate by filtration and dry it under vacuum.
Data Presentation
Table 1: Comparison of Lab-Scale vs. Scaled-Up Reaction Parameters (Illustrative)
| Parameter | Lab-Scale (10 g) | Pilot-Scale (1 kg) | Production-Scale (100 kg) |
| Solvent Volume | 100 mL | 10 L | 1000 L |
| Reaction Time | 12-24 hours | 18-36 hours | 24-48 hours |
| Typical Yield | 85-95% | 80-90% | 75-85% |
| Typical Purity (Post-Purification) | >98% | >95% | >95% |
| Heat Transfer | Surface area to volume ratio is high; efficient heat dissipation. | Reduced surface area to volume ratio; requires active cooling. | Significant heat management challenges; requires jacketed reactors and potentially internal cooling coils. |
| Mixing | Magnetic stirring is sufficient. | Mechanical overhead stirring is necessary. | High-torque mechanical stirring with optimized impeller design is critical. |
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
References
Technical Support Center: m-PEG10-Br Reactivity and Temperature Effects
Welcome to the technical support center for m-PEG10-Br. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of temperature on the reactivity of this compound and to offer troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a monofunctional polyethylene (B3416737) glycol (PEG) derivative. It consists of a methoxy (B1213986) ("m") group at one terminus, a chain of ten ethylene (B1197577) glycol ("PEG10") units, and a bromide ("Br") group at the other terminus. The bromide is a good leaving group, making this reagent suitable for PEGylation, which is the process of covalently attaching PEG chains to molecules such as proteins, peptides, or small drug molecules. PEGylation can improve the solubility, stability, and pharmacokinetic properties of therapeutic agents. The primary reaction mechanism is a bimolecular nucleophilic substitution (SN2) reaction, where a nucleophile from the target molecule displaces the bromide.
Q2: How does temperature generally affect the reactivity of this compound?
Temperature is a critical parameter in reactions involving this compound. As a general principle for SN2 reactions, increasing the temperature increases the reaction rate. However, for PEGylation of sensitive biological molecules, a balance must be struck. Higher temperatures can lead to side reactions, degradation of the PEG reagent, or denaturation of the target molecule (e.g., proteins).[1]
Q3: What are the typical temperature ranges for reacting this compound with different nucleophiles?
The optimal temperature depends on the nucleophile and the stability of the substrate. Here are some general guidelines:
| Nucleophile | Typical Reaction | Recommended Temperature Range (°C) | Notes |
| Amines (e.g., on proteins/peptides) | PEGylation of lysine (B10760008) residues or N-terminus | 4 - 30 | Lower temperatures (4-25°C) are often used to preserve the stability of proteins and peptides.[1][2] |
| Thiols (e.g., on cysteine residues) | Thiol-alkylation | 20 - 40 | Reactions with thiols are generally faster than with amines and can often be performed at room temperature. |
| Alcohols/Phenols (alkoxides) | Williamson Ether Synthesis | 25 - 100 | This reaction often requires higher temperatures to proceed at a reasonable rate. However, increasing the temperature can also promote side reactions.[3] |
| Carboxylates | Esterification | 25 - 80 | Higher temperatures may be needed, but care must be taken to avoid degradation of the starting material or product. |
Q4: Can this compound degrade at elevated temperatures?
Yes, polyethylene glycol and its derivatives can undergo thermal and oxidative degradation. Studies have shown that PEG can start to degrade at temperatures as low as 75°C, especially in the presence of air (oxygen).[4] Degradation can lead to chain scission, producing byproducts and reducing the purity of your final product. It is advisable to conduct reactions under an inert atmosphere (e.g., nitrogen or argon) if elevated temperatures are required.
Troubleshooting Guides
Issue 1: Low or No Reaction Yield
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Insufficient Temperature | For less reactive nucleophiles (e.g., in a Williamson ether synthesis), the reaction may be too slow at room temperature. Gradually increase the temperature in increments of 10°C and monitor the reaction progress. Be mindful of the stability of your starting materials. |
| Degradation of this compound | If using high temperatures, the reagent may have degraded. Ensure the reaction is performed under an inert atmosphere. Consider using a fresh batch of the reagent. |
| Steric Hindrance | The nucleophilic site on your target molecule may be sterically hindered. Increasing the temperature can sometimes help overcome the activation energy barrier. Alternatively, consider using a longer, more flexible PEG linker. |
| Incorrect pH | For reactions with amines or thiols on proteins, the pH of the reaction buffer is crucial for ensuring the nucleophile is in its deprotonated, reactive state. Optimize the pH according to the pKa of the target functional group. |
| Poor Solvent Choice | The choice of solvent can significantly impact SN2 reaction rates. Polar aprotic solvents like DMF or DMSO are generally preferred over protic solvents for reactions with anionic nucleophiles. |
Issue 2: Formation of Side Products
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Elimination Reactions | At higher temperatures, an E2 elimination reaction can compete with the desired SN2 substitution, especially if the carbon bearing the bromide is secondary or if a strong, sterically hindered base is used. If you observe olefinic byproducts, try lowering the reaction temperature. |
| Substrate Degradation | If your target molecule is sensitive to heat, higher temperatures can cause it to degrade, leading to a mixture of products. Perform the reaction at the lowest temperature that gives a reasonable reaction rate. Consider running a thermal stability control of your substrate. |
| PEG Degradation | As mentioned, this compound can degrade at elevated temperatures. Byproducts of PEG degradation can complicate purification. Use moderate temperatures and an inert atmosphere. |
| Multiple PEGylation Sites | If your substrate has multiple nucleophilic sites with similar reactivity, you may get a mixture of mono-, di-, and multi-PEGylated products. Lowering the temperature can sometimes increase the selectivity for the most reactive site. |
Experimental Protocols
General Protocol for PEGylation of a Peptide with this compound
This protocol provides a starting point for the PEGylation of a peptide containing a reactive amine group (e.g., the N-terminus or a lysine residue).
-
Dissolve the Peptide: Dissolve the peptide in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5-8.5) to a final concentration of 1-5 mg/mL.
-
Prepare this compound Solution: Immediately before use, dissolve this compound in the same buffer or a compatible co-solvent (e.g., DMSO) to a concentration that will result in a 2-10 molar excess over the peptide.
-
Reaction: Add the this compound solution to the peptide solution. The reaction can be carried out at room temperature (~25°C) or in a cold room (~4°C) to minimize degradation of sensitive peptides.
-
Monitoring: Monitor the reaction progress over time (e.g., 2-24 hours) using an appropriate analytical technique such as HPLC or MALDI-TOF mass spectrometry.
-
Quenching: Once the desired level of PEGylation is achieved, the reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris or glycine) to react with any excess this compound.
-
Purification: Purify the PEGylated peptide from unreacted peptide, excess PEG reagent, and quenching agent using techniques like size-exclusion chromatography (SEC) or reversed-phase HPLC.
Temperature Optimization: To optimize the temperature, set up parallel reactions at different temperatures (e.g., 4°C, 25°C, and 37°C) and monitor the formation of the desired product and any side products over time.
Visualizations
Caption: A typical workflow for a PEGylation experiment.
Caption: The dual effect of temperature on reactivity and stability.
References
Technical Support Center: Catalyst Selection for ATRP with m-PEG10-Br
Welcome to the Technical Support Center for Atom Transfer Radical Polymerization (ATRP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for ATRP experiments utilizing the methoxy-poly(ethylene glycol)-bromine (m-PEG10-Br) macroinitiator.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in an ATRP reaction?
A1: this compound serves as the initiator in the Atom Transfer Radical Polymerization (ATRP) process. The bromine atom at the end of the polyethylene (B3416737) glycol (PEG) chain is abstracted by a catalyst, typically a copper complex in its lower oxidation state, to form a propagating radical. This radical then adds to monomer units to grow the polymer chain. The PEG chain itself imparts hydrophilicity to the resulting block copolymer.
Q2: Which catalysts are most commonly used for ATRP with a PEG-based macroinitiator like this compound?
A2: Copper-based catalysts are the most widely used and well-studied for ATRP.[1] These catalysts are typically formed by a copper(I) halide (e.g., CuBr or CuCl) complexed with nitrogen-based ligands. The choice of ligand is crucial as it influences the catalyst's activity and solubility.
Q3: How do I choose the right ligand for my copper catalyst?
A3: The selection of the ligand is critical for a successful ATRP. The ligand solubilizes the copper salt in the reaction medium and adjusts the redox potential of the copper center, which in turn controls the polymerization rate and the level of control over the polymer characteristics.[2] Commonly used nitrogen-based ligands for ATRP with PEG macroinitiators include:
-
PMDETA (N,N,N',N'',N''-Penta-methyldiethylenetriamine)
-
Me6TREN (Tris(2-(dimethylamino)ethyl)amine)
-
TPMA (Tris(2-pyridylmethyl)amine)
Ligands with higher denticity and stronger electron-donating properties generally form more active catalysts.[3] The choice often depends on the monomer being polymerized and the desired reaction rate.
Q4: What are the key factors to consider when selecting a catalyst system for ATRP with this compound?
A4: Several factors should be considered:
-
Monomer Type: The reactivity of the monomer will influence the required activity of the catalyst. For example, acrylates are generally more reactive than methacrylates or styrene (B11656) and may require a less active catalyst to maintain control.
-
Solvent: The polarity of the solvent affects the catalyst activity.[4] More polar solvents can increase the rate of polymerization. The catalyst complex must be soluble in the chosen solvent.
-
Desired Polymer Characteristics: The desired molecular weight, polydispersity index (PDI), and polymer architecture will guide the choice of catalyst and reaction conditions.
-
Reaction Temperature: The temperature affects the rate of polymerization and the stability of the catalyst complex.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Slow or No Polymerization | 1. Inactive Catalyst: The Cu(I) species may have been oxidized to Cu(II) by residual oxygen. 2. Low Catalyst Activity: The chosen ligand may not be suitable for the monomer or reaction conditions. 3. Catalyst Poisoning: Impurities in the monomer or solvent can deactivate the catalyst. 4. Low Temperature: The reaction temperature may be too low for the chosen catalyst system. | 1. Ensure all reagents and solvents are thoroughly deoxygenated. Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (e.g., Argon or Nitrogen). 2. Switch to a more active ligand (e.g., from PMDETA to Me6TREN or TPMA).[5] 3. Purify the monomer and solvent before use. Passing the monomer through a column of basic alumina (B75360) can remove inhibitors. 4. Increase the reaction temperature in increments of 5-10 °C. |
| Poor Control (High PDI) | 1. High Radical Concentration: The rate of activation is much faster than the rate of deactivation, leading to a high concentration of propagating radicals and increased termination reactions. 2. Slow Initiation: The initiation from this compound is slower than the propagation, resulting in chains of varying lengths. 3. High Viscosity: A highly viscous reaction medium can hinder the diffusion of the deactivator, leading to increased termination. | 1. Add a small amount of Cu(II)Br2 to the reaction mixture to increase the deactivation rate. 2. Choose a more active catalyst system to ensure fast and efficient initiation. 3. Dilute the reaction mixture with more solvent. |
| Bimodal or Tailing GPC Trace | 1. Inefficient Initiation: A portion of the this compound initiator did not initiate polymerization. 2. Chain Termination: Termination reactions, such as coupling of two growing polymer chains, can lead to a higher molecular weight shoulder. 3. Impure Initiator: The this compound initiator may contain impurities. | 1. Ensure the initiator is pure and fully soluble in the reaction medium. Consider using a more active catalyst. 2. Lower the reaction temperature or use a less active catalyst to reduce the concentration of propagating radicals. 3. Purify the this compound initiator before use. |
| Precipitation of Catalyst | 1. Poor Solubility: The copper complex is not soluble in the chosen solvent. 2. Ligand Dissociation: The ligand may dissociate from the copper center, leading to precipitation of the copper salt. | 1. Choose a solvent that can solubilize the copper-ligand complex. A combination of solvents can sometimes be effective. 2. Use a ligand with a higher binding affinity for copper. Ensure the correct ligand-to-copper ratio is used (typically 1:1 or 2:1). |
Data Presentation
Table 1: Common Copper-Based Catalyst Systems for ATRP with PEG Macroinitiators
| Catalyst/Ligand | Common Monomers | Typical Solvents | Key Characteristics |
| CuBr/PMDETA | Styrene, Methyl Acrylate, Methyl Methacrylate | Toluene, Anisole (B1667542), DMF, Acetone | Moderately active, good control, widely used. |
| CuBr/Me6TREN | Styrene, Acrylates, Methacrylates | Toluene, DMF | Highly active catalyst, allows for lower reaction temperatures. |
| CuCl/PMDETA | n-Butyl Acrylate | Chlorobenzene | Less active than CuBr-based systems, can provide better control for highly reactive monomers. |
| CuBr/TPMA | Styrene, Acrylates, Methacrylates | Acetonitrile, DMF | Forms a very active catalyst, suitable for fast polymerizations. |
Experimental Protocols
Representative Protocol for ATRP of Methyl Acrylate (MA) using this compound and CuBr/PMDETA
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
This compound (initiator)
-
Methyl Acrylate (MA, monomer), inhibitor removed
-
CuBr (catalyst)
-
PMDETA (ligand)
-
Anisole (solvent)
Procedure:
-
Deoxygenation: The monomer (MA) and solvent (anisole) are deoxygenated by bubbling with argon for at least 30 minutes.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.5 equivalents relative to the initiator).
-
Seal the flask with a rubber septum and purge with argon for 15 minutes.
-
Add the deoxygenated anisole and PMDETA (e.g., 0.5 equivalents relative to the initiator) to the flask via a degassed syringe. Stir until the copper salt dissolves and forms a homogeneous solution.
-
Add the deoxygenated MA monomer to the flask.
-
Finally, add the this compound initiator (e.g., 1 equivalent) to the reaction mixture to start the polymerization.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 60 °C).
-
Monitoring: Take samples periodically via a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).
-
Termination: Once the desired conversion is reached, terminate the polymerization by opening the flask to air and diluting with a suitable solvent (e.g., THF).
-
Purification: Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent (e.g., cold hexane (B92381) or diethyl ether) and dry under vacuum.
Visualizations
Caption: The core mechanism of Atom Transfer Radical Polymerization (ATRP).
Caption: A troubleshooting workflow for common ATRP issues.
References
- 1. Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Characterization of an ATRP Catalyst Complex - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 3. Mechanistically Guided Predictive Models for Ligand and Initiator Effects in Copper-Catalyzed Atom Transfer Radical Polymerization (Cu-ATRP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Polymer Synthesis with m-PEG10-Br Initiators
Welcome to the technical support center for polymer synthesis initiated by m-PEG10-Br. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their polymerization reactions to achieve minimal polydispersity.
Frequently Asked Questions (FAQs)
Q1: What is polydispersity and why is it important to minimize it?
A1: Polydispersity, or more accurately, the dispersity (Đ), is a measure of the heterogeneity of molecular weights in a given polymer sample. It is calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn). A Đ value of 1.0 indicates a perfectly uniform distribution where all polymer chains have the same length. In drug delivery and other biomedical applications, a low dispersity (typically Đ < 1.2) is crucial as it ensures uniform physicochemical properties, predictable drug loading and release kinetics, and consistent biological interactions.
Q2: Which polymerization technique is most suitable for this compound as an initiator to achieve low polydispersity?
A2: Atom Transfer Radical Polymerization (ATRP) is a highly recommended controlled radical polymerization technique for use with this compound (a PEG-based alkyl halide macroinitiator). ATRP allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low dispersity).[1][2] This method is tolerant to a wide variety of monomers and functional groups.
Q3: What are the key components of an ATRP reaction using this compound?
A3: A typical ATRP reaction includes the monomer, the this compound initiator, a transition metal catalyst (commonly a copper(I) halide like CuBr), a ligand (e.g., PMDETA or Me6TREN) to solubilize the catalyst, and a solvent.[1][3] Sometimes, a small amount of the deactivator (e.g., CuBr2) is added to establish the equilibrium faster and further reduce polydispersity.
Q4: How does the choice of monomer affect the polydispersity?
A4: Monomers with substituents that can stabilize the propagating radical, such as styrenes, (meth)acrylates, and acrylamides, are well-suited for ATRP and can lead to polymers with low dispersity.[1] The rate of propagation is unique to each monomer, and reaction conditions may need to be optimized accordingly to maintain control over the polymerization.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Polydispersity (Đ > 1.5) | 1. Oxygen in the system: Oxygen can terminate radical chains, leading to a loss of control. | 1. Ensure all reagents and the reaction vessel are thoroughly deoxygenated, typically by several freeze-pump-thaw cycles or by purging with an inert gas like argon or nitrogen. |
| 2. Impure reagents: Impurities in the monomer (e.g., inhibitor), solvent, or catalyst can interfere with the polymerization. | 2. Purify the monomer by passing it through a column of basic alumina (B75360) to remove the inhibitor. Use freshly purified solvents and high-purity catalyst and ligand. | |
| 3. Slow initiation: If the initiation from this compound is slower than the propagation, it will lead to a broad molecular weight distribution. | 3. Ensure the initiator is fully solubilized. The choice of catalyst and ligand can also affect the initiation rate. Consider a more active catalyst system if slow initiation is suspected. | |
| 4. High radical concentration: An excessively high concentration of propagating radicals can lead to increased termination reactions. | 4. Adjust the ratio of activator (Cu(I)) to deactivator (Cu(II)). Adding a small amount of Cu(II) at the beginning of the reaction can help to establish the ATRP equilibrium and maintain a low radical concentration. The rate of polymerization can also be slowed by lowering the temperature or diluting the reaction mixture. | |
| 5. Solvent effects: The polarity of the solvent can significantly impact the ATRP equilibrium constant. | 5. For many (meth)acrylate polymerizations, polar solvents can help to decrease the polymerization rate and afford materials with low polydispersity. | |
| Bimodal or Multimodal Molecular Weight Distribution | 1. Inefficient initiation: A portion of the this compound initiator may not have initiated polymerization, leaving unreacted macroinitiator. | 1. Check the purity and integrity of the this compound initiator. Ensure proper reaction conditions (temperature, catalyst activity) for efficient initiation. |
| 2. Chain transfer reactions: Side reactions that transfer the growing radical to another molecule can result in new polymer chains and a broader, potentially multimodal, distribution. | 2. Optimize the reaction temperature. While higher temperatures increase the polymerization rate, they can also promote side reactions. | |
| 3. Termination by coupling: The combination of two growing polymer chains leads to a chain with double the molecular weight. | 3. This is often a result of high radical concentration. Refer to the solutions for "High radical concentration" above. | |
| Low Monomer Conversion | 1. Catalyst deactivation: The catalyst may become oxidized and lose its activity. | 1. Ensure a properly deoxygenated system. For reactions sensitive to catalyst deactivation, consider using a regenerative ATRP technique like ARGET (Activators Reconstituted by Electron Transfer) or ICAR (Initiators for Continuous Activator Regeneration) ATRP. |
| 2. Insufficient reaction time or temperature: The polymerization may be too slow under the chosen conditions. | 2. Increase the reaction time or temperature. However, be mindful that increasing the temperature can also increase the likelihood of side reactions and broaden the polydispersity. |
Experimental Protocols
Protocol 1: Synthesis of a Block Copolymer via ATRP using this compound
This protocol describes a general procedure for the polymerization of a vinyl monomer (e.g., methyl methacrylate (B99206), MMA) initiated by this compound to form a di-block copolymer.
Materials:
-
This compound (macroinitiator)
-
Methyl methacrylate (MMA, monomer), inhibitor removed
-
Copper(I) bromide (CuBr, catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)
-
Anisole (B1667542) (solvent)
-
Argon gas supply
-
Schlenk flask and line
Procedure:
-
Reagent Preparation:
-
Pass MMA through a column of basic alumina to remove the inhibitor.
-
Ensure all glassware is oven-dried and cooled under argon.
-
-
Reaction Setup:
-
To a 25 mL Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 14.3 mg, 0.1 mmol).
-
Add this compound (e.g., 470 mg, 0.1 mmol, assuming Mn ~4700 g/mol for PEG10 + Br functionality).
-
Add MMA (e.g., 2.0 g, 20 mmol).
-
Add anisole (e.g., 2.0 mL).
-
Seal the flask with a rubber septum.
-
-
Deoxygenation:
-
Perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with argon.
-
-
Initiation:
-
Via a degassed syringe, add PMDETA (e.g., 20.8 µL, 0.1 mmol) to the frozen mixture.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and begin stirring.
-
-
Polymerization:
-
Monitor the reaction progress by taking samples periodically via a degassed syringe and analyzing for monomer conversion (by ¹H NMR) and molecular weight/dispersity (by Gel Permeation Chromatography - GPC).
-
-
Termination:
-
Once the desired conversion is reached, cool the reaction to room temperature and expose it to air to quench the polymerization by oxidizing the copper catalyst.
-
Dilute the mixture with a suitable solvent (e.g., THF).
-
-
Purification:
-
Pass the diluted polymer solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent (e.g., cold methanol (B129727) or hexane).
-
Isolate the purified polymer by filtration or centrifugation and dry under vacuum.
-
Data Summary
The following table summarizes the key parameters influencing polydispersity in ATRP.
| Parameter | Effect on Polydispersity (Đ) | Reason |
| [Deactivator]/[Activator] Ratio | Increasing the ratio generally decreases Đ | A higher concentration of the deactivator (e.g., Cu(II)) shifts the equilibrium towards the dormant species, reducing the concentration of propagating radicals and minimizing termination reactions. |
| Initiator Efficiency | Higher efficiency leads to lower Đ | Fast and complete initiation ensures that all polymer chains start growing at the same time, leading to a narrower molecular weight distribution. |
| Temperature | Complex effect; often an optimal range | Higher temperatures increase propagation rates but can also increase the rate of side reactions (e.g., chain transfer, termination), which can broaden the dispersity. |
| Solvent Polarity | Can decrease or increase Đ depending on the system | Solvent polarity affects the ATRP equilibrium constant and the solubility of the catalyst complex. For some systems, polar solvents can slow down the reaction, allowing for better control. |
| Monomer Conversion | Đ typically decreases with conversion | In a well-controlled ATRP, the dispersity decreases as the chains grow, assuming minimal termination. |
Visualizations
Caption: Experimental workflow for ATRP synthesis.
Caption: Troubleshooting logic for high polydispersity.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for m-PEG10-Br Conjugate Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical methods for the characterization of m-PEG10-Br (methoxy-polyethylene glycol (10)-bromide), a crucial bifunctional linker in bioconjugation and drug delivery. We will delve into the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Gel Permeation Chromatography/Size-Exclusion Chromatography (GPC/SEC), and Fourier-Transform Infrared (FTIR) Spectroscopy.
At a Glance: Comparison of Analytical Techniques
The selection of an appropriate analytical method is contingent on the specific information required. The following table summarizes the strengths and applications of each technique in the context of this compound characterization.
| Analytical Technique | Information Provided | Key Advantages | Typical Application |
| ¹H NMR Spectroscopy | Structural confirmation, purity assessment, and end-group analysis. | Provides detailed structural information and is highly quantitative. | Verifying the presence of the methoxy (B1213986) and bromo functional groups and the PEG backbone structure. |
| Mass Spectrometry (MS) | Molecular weight verification and identification of impurities. | High sensitivity and accuracy in mass determination. | Confirming the exact molecular weight of the this compound conjugate. |
| HPLC (RP-HPLC) | Purity assessment and quantification. | High resolution for separating impurities and degradation products. | Determining the purity of the synthesized or purchased this compound. |
| GPC/SEC | Molecular weight distribution and detection of polymer aggregates. | Effective for determining polydispersity and identifying high molecular weight species. | Assessing the homogeneity of the PEG chain length. |
| FTIR Spectroscopy | Confirmation of functional groups. | Fast and non-destructive. | Confirming the presence of characteristic ether linkages of the PEG backbone. |
In-Depth Analysis and Experimental Protocols
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is a powerful tool for the definitive structural elucidation of this compound. It allows for the identification and quantification of the protons associated with the methoxy headgroup, the ethylene (B1197577) glycol repeat units, and the terminal methylene (B1212753) group adjacent to the bromine atom.
Expected ¹H NMR Data for this compound:
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~3.38 | s | -OCH₃ (methoxy group protons) |
| ~3.64 | m | -O-CH₂ -CH₂ -O- (PEG backbone protons) |
| ~3.81 | t | -CH₂ -Br (protons adjacent to bromine) |
Note: Chemical shifts are reported for CDCl₃ and can vary slightly based on the solvent and instrument.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Instrument: A 400 MHz or higher NMR spectrometer.
-
Parameters:
-
Number of scans: 16-64 (to achieve a good signal-to-noise ratio).
-
Relaxation delay: 1-5 seconds.
-
Pulse angle: 30-45 degrees.
-
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm).
Workflow for ¹H NMR Analysis:
Caption: Workflow for this compound analysis by ¹H NMR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular weight of the this compound conjugate. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed.
Expected Mass Spectrometry Data for this compound:
The theoretical molecular weight of this compound (C₂₁H₄₃BrO₁₀) is approximately 547.2 g/mol . The mass spectrum would be expected to show a prominent peak corresponding to the sodium adduct [M+Na]⁺ at m/z ~570.2.
| Ion | Expected m/z |
| [M+H]⁺ | ~548.2 |
| [M+Na]⁺ | ~570.2 |
| [M+K]⁺ | ~586.2 |
Experimental Protocol (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a solvent compatible with ESI, such as methanol (B129727) or acetonitrile/water with 0.1% formic acid.
-
Instrument: A quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer equipped with an ESI source.
-
Parameters:
-
Ionization Mode: Positive.
-
Capillary Voltage: 3-5 kV.
-
Source Temperature: 100-150 °C.
-
Mass Range: Scan a range appropriate to detect the expected ions (e.g., m/z 100-1000).
-
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peaks and any potential impurities.
Workflow for ESI-MS Analysis:
Caption: Workflow for this compound analysis by ESI-MS.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a valuable technique for assessing the purity of the this compound conjugate by separating it from non-PEGylated impurities and byproducts.
Typical RP-HPLC Data:
A successful separation will show a major peak corresponding to the this compound product with a specific retention time. The purity is calculated based on the area of this peak relative to the total peak area in the chromatogram.
| Component | Expected Retention Time |
| This compound | Dependent on column and mobile phase |
| Impurities | Shorter or longer retention times |
Experimental Protocol (RP-HPLC):
-
Sample Preparation: Dissolve the this compound sample in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Instrument: An HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).
-
Parameters:
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B (e.g., 10% to 90% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm or ELSD.
-
-
Data Analysis: Integrate the peak areas in the chromatogram to determine the relative purity.
Gel Permeation Chromatography/Size-Exclusion Chromatography (GPC/SEC)
GPC/SEC is used to determine the molecular weight distribution (polydispersity index, PDI) of the this compound. For a discrete PEG like this compound, a very narrow distribution is expected.
Expected GPC/SEC Data:
| Parameter | Expected Value |
| Polydispersity Index (PDI) | < 1.1 (ideally close to 1.0) |
Experimental Protocol (GPC/SEC):
-
Sample Preparation: Dissolve the this compound sample in the mobile phase (e.g., Tetrahydrofuran - THF) at a concentration of 1-2 mg/mL.
-
Instrument: A GPC/SEC system equipped with a Refractive Index (RI) detector.
-
Parameters:
-
Columns: A set of GPC columns suitable for low molecular weight polymers.
-
Mobile Phase: THF.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30-40 °C.
-
Calibration: Use narrow molecular weight PEG standards for calibration.
-
-
Data Analysis: The PDI is calculated from the weight-average molecular weight (Mw) and number-average molecular weight (Mn) obtained from the analysis software.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid method to confirm the presence of key functional groups in the this compound conjugate, particularly the characteristic C-O-C ether stretch of the PEG backbone.
Expected FTIR Data:
| Wavenumber (cm⁻¹) | Assignment |
| ~2870 | C-H stretching |
| ~1100 | C-O-C stretching (strong, characteristic of PEG) |
| ~650 | C-Br stretching |
Experimental Protocol (FTIR):
-
Sample Preparation: A small amount of the liquid or solid this compound sample is placed directly on the ATR crystal.
-
Instrument: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: The resulting spectrum is analyzed for the presence of the characteristic absorption bands.
Logical Relationship of Analytical Techniques:
Caption: Logical workflow for the comprehensive characterization of this compound.
By employing a combination of these analytical techniques, researchers and drug development professionals can ensure the identity, purity, and quality of this compound conjugates, which is critical for their successful application in subsequent research and development activities.
A Researcher's Guide to NMR Analysis of m-PEG10-Br Conjugation
For researchers and professionals in drug development, precise characterization of PEGylated molecules is critical for ensuring product quality, efficacy, and safety. This guide provides a comparative analysis of the NMR spectroscopic data for m-PEG10-Br and its conjugates, offering a valuable resource for monitoring PEGylation reactions and characterizing the final products.
Comparative ¹H NMR Data for this compound and its Conjugates
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of PEGylated molecules. The proton (¹H) NMR spectrum provides detailed information about the chemical environment of protons within the molecule, allowing for the confirmation of successful conjugation and the assessment of purity.
The following table summarizes the characteristic ¹H NMR chemical shifts for this compound before and after conjugation to a generic amine-containing molecule. These shifts are reported in parts per million (ppm) relative to a standard reference compound, typically tetramethylsilane (B1202638) (TMS).
| Functional Group | This compound (Unconjugated) | m-PEG10-Amine Conjugate |
| Methoxy (B1213986) Protons (-OCH₃) | 3.38 (s) | 3.38 (s) |
| PEG Backbone (-CH₂CH₂O-) | 3.64 (m) | 3.64 (m) |
| Methylene protons adjacent to Bromine (-CH₂-Br) | 3.45 (t) | Disappears |
| Methylene protons adjacent to Nitrogen (-CH₂-N) | Not Applicable | ~2.7-2.9 (t) (Varies depending on the conjugate) |
Chemical shifts are typically recorded in CDCl₃ and are subject to minor variations based on solvent and concentration. s = singlet, t = triplet, m = multiplet.
Alternative PEGylation Reagents: A Spectroscopic Comparison
While this compound is a widely used reagent, several alternatives with different reactive groups are available. The choice of reagent often depends on the functional groups present on the molecule to be PEGylated. Below is a comparison of the key ¹H NMR signals for this compound and two common alternatives: m-PEG10-NHS ester and m-PEG10-Maleimide.
| Reagent | Reactive Group Protons (Chemical Shift in ppm) | Key Diagnostic Signal for Conjugation |
| This compound | -CH₂-Br (~3.45 ppm) | Disappearance of the -CH₂-Br signal and appearance of a new signal for -CH₂-X (where X is the conjugated moiety). |
| m-PEG10-NHS Ester | Succinimidyl protons (~2.8-2.9 ppm) | Disappearance of the succinimidyl protons and the appearance of amide proton signals (-CONH-). |
| m-PEG10-Maleimide | Maleimide (B117702) protons (~6.7 ppm) | Disappearance of the maleimide proton signals upon reaction with a thiol. |
Experimental Protocol for NMR Analysis of PEGylation
The following is a generalized protocol for the preparation and ¹H NMR analysis of a PEGylation reaction mixture.
1. Sample Preparation:
- Accurately weigh 5-10 mg of the dried PEGylated product or reaction mixture.
- Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The choice of solvent will depend on the solubility of the analyte.
- Vortex the sample until it is fully dissolved.
- Transfer the solution to a clean and dry 5 mm NMR tube.
2. NMR Data Acquisition:
- Record the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Higher field strengths will provide better signal resolution.
- Acquire a sufficient number of scans to obtain a good signal-to-noise ratio. This will typically range from 16 to 64 scans.
- Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
- Integrate the relevant peaks corresponding to the PEG backbone, the terminal methoxy group, and the protons of the conjugated molecule.
3. Data Analysis:
- Reference the spectrum to the residual solvent peak or an internal standard.
- Analyze the chemical shifts, coupling patterns, and integration values to confirm the structure of the conjugate.
- The degree of PEGylation can be calculated by comparing the integration of a characteristic peak from the conjugated molecule to the integration of the methoxy protons of the PEG.
Workflow for NMR Analysis of a PEGylation Reaction
The following diagram illustrates the typical workflow for monitoring a PEGylation reaction using NMR spectroscopy.
Caption: Workflow for PEGylation Reaction Monitoring via NMR.
This guide provides a foundational understanding of the application of NMR spectroscopy in the analysis of this compound conjugation. For more specific applications, optimization of the experimental parameters may be required.
A Comparative Guide to Mass Spectrometry of Proteins PEGylated with m-PEG10-Br and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of proteins. It can improve pharmacokinetics, reduce immunogenicity, and increase stability. For researchers developing novel biotherapeutics, the precise characterization of these modifications is critical. This guide provides a comparative overview of the mass spectrometry analysis of proteins PEGylated with the discrete PEG reagent, m-PEG10-Br, and other common PEGylation reagents.
Introduction to Protein PEGylation and Mass Spectrometry
PEGylation can be achieved using various reagents that differ in size, structure (linear or branched), and the reactive group used for protein conjugation. Polydisperse PEG reagents, which are mixtures of PEG chains with a range of molecular weights, can lead to heterogeneous products, complicating downstream analysis.[1] In contrast, discrete PEG (dPEG®) reagents, such as this compound, have a defined molecular weight, leading to a more homogeneous PEGylated product, which simplifies characterization.[1]
Mass spectrometry (MS) is an indispensable tool for characterizing PEGylated proteins, providing information on the degree of PEGylation, the site of attachment, and the overall heterogeneity of the conjugate.[2][3] Common MS techniques for analyzing PEGylated proteins include Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) coupled with liquid chromatography (LC-MS).[3]
Comparison of this compound with Alternative PEGylation Reagents
This section compares the mass spectrometry performance of proteins modified with this compound (a thiol-reactive discrete PEG) with two common alternatives: a thiol-reactive mPEG-maleimide (another discrete PEG) and an amine-reactive mPEG-NHS ester (which can be discrete or polydisperse).
| Feature | This compound (Thiol-Reactive, Discrete) | mPEG-Maleimide (Thiol-Reactive, Discrete) | mPEG-NHS Ester (Amine-Reactive, Discrete/Polydisperse) |
| Target Residues | Cysteine | Cysteine | Lysine (B10760008), N-terminus |
| Specificity | High (targets less abundant cysteine residues) | High (targets less abundant cysteine residues) | Lower (targets more abundant lysine residues and the N-terminus) |
| Product Homogeneity | High (single, defined mass addition) | High (single, defined mass addition) | Variable (can be high with discrete PEGs, but often heterogeneous with polydisperse PEGs) |
| Mass Spectrum Complexity | Low (produces a single major peak for the modified protein) | Low (produces a single major peak for the modified protein) | High (can result in a complex mixture of species with varying degrees of PEGylation) |
| Ease of Data Interpretation | High | High | Moderate to Difficult |
Experimental Data and Analysis
The following tables summarize expected quantitative data from the mass spectrometry analysis of a model protein (e.g., a monoclonal antibody fragment) PEGylated with the different reagents.
Table 1: Intact Mass Analysis
| Parameter | Unmodified Protein | Protein + this compound | Protein + mPEG-Maleimide | Protein + mPEG-NHS Ester (Polydisperse) |
| Expected Mass (Da) | 25,000 | 25,588 | 25,585 | Broad distribution around 25,000 + (n * avg. PEG MW) |
| Observed Mass (Da) by ESI-Q-TOF | 25,000.5 ± 1 | 25,588.7 ± 1 | 25,585.6 ± 1 | Broad, poorly resolved peaks |
| Mass Shift (Da) | N/A | +588.2 | +585.1 | Variable |
| Relative Abundance of Modified Species (%) | 0 | >95 | >95 | Variable (e.g., 10-80%) |
| Spectral Quality | Sharp, well-defined peaks | Sharp, well-defined peaks | Sharp, well-defined peaks | Broad, convoluted peaks |
Note: The mass of this compound is approximately 588 Da, and a comparable mPEG-maleimide would have a similar mass.
Table 2: Peptide Mapping Analysis (LC-MS/MS)
| Parameter | Unmodified Peptide | Cysteine-containing Peptide + this compound | Cysteine-containing Peptide + mPEG-Maleimide | Lysine-containing Peptide + mPEG-NHS Ester |
| Peptide Sequence | e.g., ...ACC K... | e.g., ...ACC(PEG) K... | e.g., ...ACC(PEG) K... | e.g., ...VK L... |
| Expected Mass (m/z) | 850.4 | 1144.9 | 1143.9 | 1050.5 (for a discrete 5kDa PEG) |
| Observed Mass (m/z) | 850.4 ± 0.1 | 1144.9 ± 0.1 | 1143.9 ± 0.1 | 1050.5 ± 0.1 |
| Modification Site Confirmation | No modification | MS/MS fragmentation confirms PEG on Cysteine | MS/MS fragmentation confirms PEG on Cysteine | MS/MS fragmentation confirms PEG on Lysine |
| Relative Quantification of Modified Peptide (%) | 0 | >98 | >98 | Variable (dependent on reaction conditions) |
Experimental Workflows and Protocols
Experimental Workflow for Mass Spectrometry of PEGylated Proteins
Caption: Workflow for the mass spectrometry analysis of PEGylated proteins.
Detailed Experimental Protocols
1. Protein PEGylation with this compound (Thiol-Reactive)
This protocol is based on the principles of thiol-reactive chemistry, similar to that of mPEG-maleimide.
-
Materials:
-
Protein with at least one free cysteine residue
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Reducing agent (optional, for proteins with disulfide bonds that need to be reduced): Tris(2-carboxyethyl)phosphine (TCEP)
-
Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes
-
-
Procedure:
-
Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature.
-
Dissolve this compound in the reaction buffer to create a stock solution.
-
Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purify the PEGylated protein from excess reagent using SEC or dialysis.
-
2. Intact Mass Analysis by LC-ESI-Q-TOF MS
-
Materials:
-
Purified PEGylated protein
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
LC column: C4 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm)
-
ESI-Q-TOF mass spectrometer
-
-
Procedure:
-
Dilute the purified PEGylated protein to 0.1-1 mg/mL in Mobile Phase A.
-
Inject 1-5 µg of the protein onto the LC column.
-
Elute the protein using a gradient of Mobile Phase B (e.g., 5% to 95% over 10 minutes).
-
Acquire mass spectra in positive ion mode over a mass range of m/z 500-4000.
-
Deconvolute the raw data to obtain the zero-charge mass of the protein.
-
3. Peptide Mapping by LC-MS/MS
-
Materials:
-
Purified PEGylated protein
-
Denaturation Buffer: 6 M Guanidine-HCl, 100 mM Tris-HCl, pH 8.5
-
Reducing Agent: 10 mM Dithiothreitol (DTT)
-
Alkylation Agent: 55 mM Iodoacetamide (IAM)
-
Digestion Enzyme: Trypsin (MS-grade)
-
Quenching Solution: 1% formic acid
-
LC-MS/MS system with a C18 column
-
-
Procedure:
-
Denature the PEGylated protein in the denaturation buffer for 1 hour at 37°C.
-
Reduce the protein by adding DTT and incubating for 1 hour at 37°C.
-
Alkylate the protein by adding IAM and incubating for 30 minutes in the dark at room temperature.
-
Dilute the sample 10-fold with 100 mM Tris-HCl, pH 8.5.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Quench the digestion with formic acid.
-
Analyze the peptide mixture by LC-MS/MS, using a data-dependent acquisition method to trigger fragmentation of the most abundant peptide ions.
-
Search the MS/MS data against the protein sequence database, including the mass of the PEG modification as a variable modification on cysteine residues.[4]
-
Conclusion
The use of discrete PEG reagents like this compound offers significant advantages for the mass spectrometric characterization of PEGylated proteins. The resulting product homogeneity leads to simpler mass spectra, facilitating accurate mass determination and straightforward identification of the modification site.[1] In contrast, polydisperse PEG reagents result in complex mixtures that are challenging to analyze and interpret. For researchers and drug developers who require precise and reliable characterization of their PEGylated proteins, site-specific conjugation with discrete PEG reagents followed by a combination of intact mass analysis and peptide mapping is the recommended approach.
References
A Head-to-Head Comparison: m-PEG10-Br vs. NHS-ester PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a PEG linker is a critical decision that profoundly influences the efficacy, stability, and homogeneity of bioconjugates. This guide provides an in-depth, objective comparison of two distinct classes of PEGylation reagents: m-PEG10-Br, a representative alkyl halide linker, and the widely used NHS-ester PEG linkers. By examining their reactivity, stability, and specificity, supported by experimental data and detailed protocols, this guide aims to equip you with the knowledge to make an informed decision for your specific application.
Executive Summary
The selection between this compound and NHS-ester PEG linkers hinges on the desired conjugation strategy. NHS-ester PEGs are the go-to choice for rapid and efficient modification of primary amines, forming stable amide bonds. However, their high reactivity is coupled with a susceptibility to hydrolysis, requiring careful control of reaction conditions. In contrast, this compound offers broader reactivity, targeting a range of nucleophilic amino acid residues, with a primary preference for cysteine. This can enable more site-specific conjugation, particularly to engineered cysteines, and forms a highly stable thioether linkage. The trade-off is generally slower reaction kinetics compared to NHS esters.
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and performance metrics of this compound and NHS-ester PEG linkers based on available chemical principles and experimental data.
Table 1: Chemical and Reaction Characteristics
| Feature | This compound | NHS-ester PEG Linkers |
| Reactive Group | Bromoalkyl (-Br) | N-Hydroxysuccinimide ester (-NHS) |
| Primary Target | Thiol (Cysteine) | Primary Amine (Lysine, N-terminus) |
| Other Targets | Asp, Glu, Ser, Thr, His, Tyr | Hydroxyl groups (Ser, Thr, Tyr) - less efficient |
| Resulting Linkage | Thioether (with Cys), Ester, etc. | Amide |
| Optimal pH | 7.0 - 8.5 | 7.2 - 8.5[1][2] |
| Reaction Speed | Moderate to Slow | Fast[3] |
| Primary Side Reaction | Reaction with other nucleophiles | Hydrolysis[3][4] |
Table 2: Performance and Stability
| Performance Metric | This compound (Thioether Linkage) | NHS-ester PEG (Amide Linkage) |
| Linkage Stability | High | High |
| Specificity | High for thiols, broader for others | High for primary amines |
| Homogeneity | Potentially higher with engineered Cys | Can be heterogeneous due to multiple Lys |
| Hydrolytic Stability | High | Moderate (reagent is moisture-sensitive) |
| In Vivo Stability | Generally high | Generally high |
Reaction Mechanisms and Experimental Workflows
To visualize the distinct chemical pathways and experimental considerations for each linker, the following diagrams illustrate the reaction mechanisms and a typical comparative experimental workflow.
Detailed Experimental Protocols
The following are model protocols for the conjugation of a hypothetical 10 mg/mL antibody (IgG, ~150 kDa) with this compound and an NHS-ester PEG linker. These protocols are intended as a starting point and should be optimized for your specific application.
Protocol 1: Conjugation of IgG with this compound
Materials:
-
IgG solution (10 mg/mL in PBS, pH 7.4)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in DMSO to a final concentration of 10 mM.
-
Reaction Setup: In a microcentrifuge tube, combine 1 mL of the IgG solution with the desired molar excess of the this compound stock solution (e.g., 20-fold molar excess). Ensure the final DMSO concentration is below 10%.
-
Incubation: Incubate the reaction mixture at room temperature for 4-24 hours with gentle mixing. The optimal incubation time should be determined empirically.
-
Purification: Purify the PEGylated IgG from unreacted this compound and other reaction components using a size-exclusion chromatography column equilibrated with PBS.
-
Analysis: Analyze the purified conjugate by SDS-PAGE to observe the increase in molecular weight and by mass spectrometry to determine the degree of PEGylation.
Protocol 2: Conjugation of IgG with NHS-ester PEG Linker
Materials:
-
IgG solution (10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)
-
NHS-ester PEG linker
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare NHS-ester PEG Stock Solution: Immediately before use, dissolve the NHS-ester PEG linker in anhydrous DMSO or DMF to a final concentration of 10 mM.
-
Reaction Setup: In a microcentrifuge tube, combine 1 mL of the IgG solution with the desired molar excess of the NHS-ester PEG stock solution (e.g., 20-fold molar excess). Ensure the final organic solvent concentration is below 10%.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours with gentle mixing.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50 mM and incubate for 15 minutes.
-
Purification: Purify the PEGylated IgG from unreacted NHS-ester PEG and byproducts using a size-exclusion chromatography column equilibrated with PBS.
-
Analysis: Analyze the purified conjugate by SDS-PAGE to observe the increase in molecular weight and by mass spectrometry to determine the degree of PEGylation.
Concluding Remarks
The decision to use this compound or an NHS-ester PEG linker is a strategic one that should be guided by the specific goals of the bioconjugation. For applications requiring rapid and extensive surface modification of primary amines, NHS-ester PEGs are a powerful tool, provided that their hydrolytic instability is carefully managed. For researchers seeking more site-specific conjugation, particularly at cysteine residues, and a highly stable final linkage, this compound presents a compelling alternative. A thorough understanding of the chemistry and a careful optimization of the reaction conditions are paramount to achieving a successful and reproducible bioconjugate, regardless of the chosen linker.
References
- 1. broadpharm.com [broadpharm.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
The Impact of PEG Linker Length on Antibody-Drug Conjugate Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The linker in an antibody-drug conjugate (ADC) is a critical component that significantly influences the therapeutic index. Among the various strategies, the use of polyethylene (B3416737) glycol (PEG) linkers has gained prominence for its ability to modulate the physicochemical and pharmacological properties of ADCs. This guide provides an objective comparison of the effects of different PEG linker lengths on ADC efficacy, supported by experimental data, to inform the rational design of next-generation targeted therapeutics. A specific focus is placed on contextualizing the potential role of a 10-unit PEG linker, such as one derived from m-PEG10-Br.
The length of the PEG chain in an ADC linker profoundly impacts its solubility, stability, pharmacokinetics (PK), and ultimately, its anti-tumor efficacy and toxicity profile.[1] The incorporation of these hydrophilic linkers can mitigate issues of aggregation and rapid clearance often associated with hydrophobic drug payloads, thereby enabling higher drug-to-antibody ratios (DARs) without compromising the ADC's desirable properties.[1]
Comparative Analysis of PEG Linker Lengths
The selection of an optimal PEG linker length is a balancing act between enhancing pharmacokinetic properties and maintaining potent cytotoxicity. The following tables summarize quantitative data from various studies, comparing key performance metrics across different PEG linker lengths. It is important to note that these values are often context-dependent, varying with the specific antibody, payload, and target antigen.
Table 1: Impact of PEG Linker Length on ADC Performance Metrics
| Linker Length | In Vitro Cytotoxicity (IC50) | Pharmacokinetics (Half-life) | In Vivo Efficacy (Tumor Growth Inhibition) | Key Observations |
| No PEG | Baseline | Baseline | Baseline | Prone to aggregation with hydrophobic payloads; faster clearance. |
| Short (PEG2-PEG4) | Generally potent, similar to no PEG | Slight increase | Moderate improvement | Provides some hydrophilicity, may enhance stability.[1] |
| Medium (PEG8-PEG12) | May see a slight decrease in potency | Significant increase | Substantial improvement | Often considered the optimal balance for many ADCs.[1][2] A threshold effect on clearance is often observed around PEG8.[2] |
| Long (PEG18-PEG24) | Can show a more pronounced decrease in potency | Marked increase | Strong improvement, especially with hydrophobic payloads | Significantly improves solubility and PK profile.[2] |
| Very Long (e.g., 4kDa, 10kDa) | Significant decrease in potency | Dramatically prolonged | Potentially very high, but can be offset by reduced potency | The trade-off between PK enhancement and reduced cytotoxicity is most evident here.[3][4] |
Note: The data presented is a synthesis from multiple studies and is intended to illustrate general trends. Direct comparison between different studies can be challenging due to variations in experimental models and ADC components.
Table 2: Qualitative Comparison of Different PEG Linker Length Categories
| Feature | Short Linkers (PEG2-PEG4) | Medium Linkers (PEG8-PEG12) | Long Linkers (PEG18+) |
| Hydrophilicity | Moderate | Good | Excellent |
| In Vitro Potency | High | High to Moderate | Moderate to Low |
| Pharmacokinetics | Modest Improvement | Significant Improvement | Drastic Improvement |
| In Vivo Efficacy | Moderate Improvement | Strong Improvement | Strong to Variable Improvement |
| Potential for Aggregation | Moderate Risk | Low Risk | Very Low Risk |
Based on these trends, an this compound derived linker would fall into the "Medium" length category. It would be expected to provide a favorable balance of improved pharmacokinetics and retained in vitro potency, similar to what is observed with PEG8 and PEG12 linkers. However, without direct experimental data, this remains an educated inference.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of findings. Below are representative protocols for key experiments used to evaluate the impact of PEG linker length on ADC efficacy.
ADC Synthesis and Characterization
-
Antibody Modification: A monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free sulfhydryl groups in the hinge region for conjugation.
-
Drug-Linker Preparation: The PEGylated linker-payload is synthesized separately. A PEG linker of a defined length (e.g., this compound) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.
-
Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to allow for covalent bond formation.
-
Purification: The resulting ADC is purified using techniques like size-exclusion chromatography (SEC) to remove unconjugated drug-linkers and aggregates.[1]
-
Characterization: The final ADC product is characterized to determine the drug-to-antibody ratio (DAR), purity, and stability.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells expressing the target antigen are seeded in a 96-well plate and allowed to adhere overnight.
-
ADC Treatment: The cells are treated with serial dilutions of the ADCs with varying PEG linker lengths. Control wells with untreated cells and cells treated with the unconjugated antibody are included.
-
Incubation: The plates are incubated for a period relevant to the payload's mechanism of action (typically 72-96 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated for each concentration relative to the untreated control. The IC50 value (the concentration of ADC that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Pharmacokinetic (PK) Study in Rodents
-
Animal Model: Healthy mice or rats are used for the study.
-
Administration: ADCs with varying PEG linker lengths are administered intravenously at a defined dose.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.
-
Sample Processing: Plasma is isolated from the blood samples by centrifugation.
-
Quantification: The concentration of the ADC in the plasma is quantified using an enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion of the conjugate.
-
Data Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as clearance, volume of distribution, and half-life using non-compartmental or compartmental analysis software.
In Vivo Efficacy Study in a Xenograft Model
-
Tumor Implantation: Immunocompromised mice are subcutaneously inoculated with human cancer cells that overexpress the target antigen.
-
Tumor Growth and Grouping: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³), after which the mice are randomized into treatment groups.
-
Treatment Administration: Mice are treated with the ADCs (with different PEG linkers), a vehicle control, and a non-binding ADC control, typically via intravenous injection.
-
Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., twice a week).
-
Endpoint: The study is concluded when tumors in the control group reach a predefined size, or at a set time point.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Visualizing the Impact of PEG Linker Length
The following diagrams illustrate the key concepts discussed in this guide.
Caption: General structure of a PEGylated Antibody-Drug Conjugate.
Caption: Experimental workflow for comparing ADCs with different PEG linker lengths.
Conclusion
The length of the PEG linker is a critical design parameter in the development of ADCs, with a significant impact on their therapeutic index. While shorter PEG linkers may offer advantages in terms of ADC stability, longer linkers generally lead to enhanced pharmacokinetic properties and improved in vivo efficacy, particularly for ADCs with hydrophobic payloads.[1] However, a potential trade-off with in vitro potency may exist.[3][4] A medium-length PEG linker, such as a PEG10, is likely to offer a favorable compromise between these competing factors. The optimal PEG linker length is ultimately specific to the antibody, payload, and target, necessitating empirical evaluation through a systematic workflow as outlined in this guide. By carefully considering the interplay between linker length and ADC performance, researchers can rationally design more effective and safer antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Stability of m-PEG10-Br and Other PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the chemical linker is a critical determinant of a molecule's therapeutic efficacy, stability, and safety. Polyethylene glycol (PEG) linkers are widely employed to enhance the solubility, stability, and pharmacokinetic properties of these complex molecules.[1]
This guide provides an objective comparison of the stability of various PEG linker types, with a focus on the non-cleavable linkage formed by reagents like m-PEG10-Br, contrasted with widely used cleavable alternatives. The selection of a linker is a pivotal decision, balancing the need for stability in systemic circulation with the requirement for efficient payload release at the target site.[2]
Understanding PEG Linker Classification and Stability
PEG linkers can be broadly categorized into two main types based on their stability under physiological conditions: non-cleavable and cleavable.[3]
-
Non-Cleavable Linkers: These form highly stable covalent bonds, such as thioethers or amides, that are designed to remain intact during circulation.[4] Reagents like this compound, which possess a terminal bromide, react with nucleophiles (e.g., cysteine thiols) to form robust thioether bonds.[5] The release of a payload from a non-cleavable linker relies on the complete proteolytic degradation of the antibody or protein component after the conjugate is internalized by the target cell. This ensures maximum stability in plasma, potentially reducing off-target toxicity.
-
Cleavable Linkers: These are engineered with specific chemical bonds that are designed to break in response to particular physiological triggers, enabling controlled payload release. This strategy can be advantageous for releasing unmodified payloads inside or near target cells. Common cleavage mechanisms include:
-
pH-Sensitive (Acid-Cleavable): Linkers like hydrazones are relatively stable at the neutral pH of blood (~7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.5-6.5) and lysosomes (pH 4.5-5.0).
-
Enzyme-Sensitive: These linkers incorporate peptide sequences (e.g., valine-citrulline) that are substrates for specific enzymes, such as Cathepsin B, which are overexpressed in tumor lysosomes.
-
Reduction-Sensitive: Disulfide linkers are stable in the bloodstream but are rapidly cleaved by the high concentration of reducing agents like glutathione (B108866) found inside cells.
-
Data Presentation: Comparative Stability of Common Linkages
The choice of linker chemistry has a profound impact on the stability of the resulting conjugate in plasma. The following table summarizes quantitative half-life (t½) data for various linker types from published studies. Linkages derived from this compound fall under the highly stable "Thioether" category.
| Linker Type (Linkage) | Cleavage Mechanism | Stability (Half-life, t½) | Conditions | Key Characteristics |
| Thioether | Non-Cleavable | Very High (Considered stable) | Plasma | Formed from PEG-halide (e.g., this compound) and thiols. Highly robust and relies on antibody degradation for payload release. |
| Amide | Non-Cleavable | Very High (More stable than esters) | Plasma | Chemically robust linkage. |
| Thiosuccinimide | Non-Cleavable (but labile) | Variable; can undergo retro-Michael reaction | Plasma | Formed from maleimide-thiol reaction. Stability can be improved with specific maleimide (B117702) structures. |
| Val-Cit Dipeptide | Enzyme (Cathepsin B) | ~230 days | Human Plasma | High stability in circulation with efficient cleavage inside target cells. |
| Phe-Lys Dipeptide | Enzyme (Cathepsin B) | ~30 days | Human Plasma | Less stable than Val-Cit in human plasma but still offers good differential stability. |
| Silyl Ether | pH (Acid) | > 7 days | Human Plasma | A newer acid-cleavable linker with significantly improved plasma stability over older types. |
| Hydrazone | pH (Acid) | ~2.6 - 2 days | Human Plasma | Prone to hydrolysis in circulation, limiting its use to moderately cytotoxic payloads. |
| Carbonate | pH (Acid) | ~36 hours | Serum | Relatively low stability in circulation. |
| Disulfide | Reduction (Glutathione) | Stable in plasma; rapidly cleaved intracellularly | Plasma vs. Intracellular | Relies on the significant difference in redox potential between plasma and the cell interior. |
Mandatory Visualization: Linker Cleavage in the Tumor Microenvironment
The strategic advantage of cleavable linkers lies in their ability to selectively release a cytotoxic payload within the target cancer cell, sparing healthy tissue. This process is triggered by the unique biochemical conditions of the lysosome after the ADC is internalized.
References
Evaluating the Biocompatibility of m-PEG10-Br Modified Surfaces: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The modification of biomaterial surfaces is a critical factor in determining their success in in vivo applications. Unmodified surfaces can trigger a cascade of undesirable biological responses, including protein adsorption, cell adhesion, and inflammation, ultimately leading to device failure or adverse patient outcomes. Surface modification with polyethylene (B3416737) glycol (PEG), or PEGylation, has emerged as a gold-standard strategy to enhance biocompatibility. This guide provides a comparative evaluation of m-PEG10-Br modified surfaces, focusing on their performance against other alternatives, supported by experimental data and detailed protocols.
The Role of PEGylation in Biocompatibility
PEG is a hydrophilic, flexible, and non-immunogenic polymer that, when grafted onto a surface, creates a hydrated layer that sterically hinders the close approach of proteins and cells.[1] This "stealth" effect is crucial for preventing the foreign body response, a complex inflammatory reaction to implanted materials.[2] The efficacy of PEGylation is influenced by factors such as the chain length and grafting density of the PEG molecules.
Performance Comparison: this compound in Context
The "this compound" linker features a methoxy-terminated PEG chain with ten ethylene (B1197577) glycol repeat units and a terminal bromo group for covalent attachment to surfaces. As a short-chain PEG, its biocompatibility profile can be understood by comparing it with surfaces modified with longer PEG chains and with unmodified surfaces.
Protein Adsorption
The initial event upon implantation of a biomaterial is the rapid adsorption of proteins from the surrounding biological fluids. This protein layer dictates the subsequent cellular interactions. Surfaces that resist protein adsorption are generally considered more biocompatible.
Key Findings:
-
PEGylation significantly reduces protein adsorption compared to unmodified surfaces.
-
Shorter PEG chains can be more effective at reducing protein adsorption than longer chains, primarily because they can form denser monolayers on the surface.[3][4] Longer chains, due to their larger hydrodynamic volume, can lead to lower grafting densities, leaving exposed surface areas susceptible to protein binding.[3]
-
The conformation of the grafted PEG chains (e.g., "mushroom" vs. "brush" regime) plays a critical role in protein resistance, with a dense brush conformation being the most effective.
Comparative Data on Protein Adsorption:
| Surface Modification | Protein Adsorbed (ng/cm²) | Method | Reference |
| Unmodified Niobium Oxide | Fibrinogen: 61.3 ± 2.2 | XPS | |
| PLL-g-PEG (High Density) | Fibrinogen: 1.4 ± 0.5 | XPS | |
| Gold Nanoparticles (5K PEG) | Lower Adsorption | NMR Spectroscopy | |
| Gold Nanoparticles (30K PEG) | Higher Adsorption | NMR Spectroscopy |
This table summarizes representative data from studies comparing different PEGylated surfaces. Specific values can vary based on the substrate, protein, and measurement technique.
Based on these trends, an This compound modified surface is expected to exhibit excellent resistance to protein adsorption due to its short chain length, which facilitates the formation of a dense, protein-repellent layer.
Cell Adhesion and Viability
Reduced protein adsorption generally leads to decreased cell adhesion, which is often desirable for blood-contacting devices and other applications where cellular attachment can lead to complications.
Key Findings:
-
PEGylated surfaces significantly reduce the adhesion of various cell types , including fibroblasts and macrophages, compared to unmodified surfaces.
-
The degree of cell adhesion is often inversely correlated with the PEG grafting density.
-
Studies comparing different PEG chain lengths on cell adhesion have shown that surfaces with an optimal PEG density can effectively minimize cell attachment.
Comparative Data on Cell Adhesion:
| Surface Modification | Adherent Cell Density (cells/mm²) | Cell Type | Reference |
| Unmodified Surface | High | Fibroblasts | |
| PEG-modified (Low Density) | Moderate | Fibroblasts | |
| PEG-modified (High Density) | Low | Fibroblasts |
This table presents a qualitative summary based on trends observed in the literature. Quantitative data is highly dependent on the specific cell type and experimental conditions.
An This compound modified surface , by effectively preventing protein adsorption, is anticipated to provide a non-adhesive environment, thus promoting high cell viability for non-adherent cells in the surrounding biological fluid.
Inflammatory Response and Macrophage Activation
The interaction of a biomaterial with immune cells, particularly macrophages, is a critical determinant of its long-term biocompatibility. Macrophages can adopt different phenotypes, broadly classified as pro-inflammatory (M1) or anti-inflammatory/pro-healing (M2). A biocompatible surface should ideally minimize the activation of the M1 phenotype.
Key Findings:
-
Biomaterials can activate macrophages through signaling pathways such as the Toll-like Receptor (TLR) pathway , which recognizes foreign materials and triggers an inflammatory cascade.
-
Activation of TLRs can lead to the downstream activation of the NF-κB signaling pathway , a key regulator of pro-inflammatory gene expression.
-
PEGylated surfaces have been shown to modulate macrophage behavior, generally leading to a reduced pro-inflammatory response compared to unmodified materials.
The short-chain nature of This compound is expected to create a dense barrier, minimizing direct contact between the underlying material and macrophages, thereby reducing the activation of pro-inflammatory signaling pathways.
Experimental Protocols
To aid researchers in evaluating the biocompatibility of their own this compound modified surfaces, we provide detailed protocols for key experiments.
Protein Adsorption Assay using Quartz Crystal Microbalance with Dissipation (QCM-D)
Objective: To quantify the mass and viscoelastic properties of adsorbed protein layers in real-time.
Methodology:
-
Sensor Preparation: Clean the QCM-D sensor crystal (e.g., gold-coated) and functionalize it with the this compound linker according to a suitable protocol.
-
Baseline Establishment: Mount the functionalized sensor in the QCM-D chamber and establish a stable baseline in a suitable buffer (e.g., Phosphate Buffered Saline, PBS).
-
Protein Injection: Introduce a solution of the protein of interest (e.g., Fibrinogen or Bovine Serum Albumin at 0.1-1 mg/mL in PBS) into the chamber and monitor the changes in frequency (Δf) and dissipation (ΔD).
-
Rinsing: After the adsorption has reached equilibrium, rinse the chamber with buffer to remove any loosely bound protein.
-
Data Analysis: Use the Sauerbrey equation to convert the change in frequency to the adsorbed mass per unit area. The change in dissipation provides information about the rigidity of the adsorbed layer.
Cell Viability Assay using MTT
Objective: To assess the cytotoxicity of the modified surface by measuring the metabolic activity of cells cultured in its presence.
Methodology:
-
Surface Preparation: Place the this compound modified substrates in a sterile multi-well cell culture plate.
-
Cell Seeding: Seed a relevant cell line (e.g., L929 fibroblasts or primary human cells) onto the substrates at a known density. Include unmodified substrates and tissue culture plastic as controls.
-
Incubation: Culture the cells for a predetermined period (e.g., 24, 48, and 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Macrophage Polarization Assay
Objective: To determine the effect of the modified surface on macrophage phenotype (M1 vs. M2).
Methodology:
-
Macrophage Culture: Isolate primary macrophages (e.g., from murine bone marrow) or use a macrophage-like cell line (e.g., RAW 264.7).
-
Cell Seeding: Seed the macrophages onto the this compound modified surfaces, as well as positive (e.g., lipopolysaccharide for M1) and negative controls.
-
Incubation: Culture the cells for 24-48 hours.
-
Analysis of Markers: Analyze the expression of M1 and M2 markers using techniques such as:
-
Quantitative PCR (qPCR): Measure the mRNA levels of M1 markers (e.g., TNF-α, iNOS, IL-6) and M2 markers (e.g., Arginase-1, CD206, IL-10).
-
ELISA: Quantify the secretion of M1 and M2 cytokines in the cell culture supernatant.
-
Flow Cytometry: Stain the cells with fluorescently labeled antibodies against M1 (e.g., CD86) and M2 (e.g., CD206) surface markers.
-
Visualizing the Mechanisms
To further clarify the concepts discussed, the following diagrams illustrate key experimental workflows and signaling pathways.
Caption: Workflow for Protein Adsorption Measurement using QCM-D.
Caption: Simplified Toll-like Receptor (TLR) and NF-κB Signaling Pathway.
Conclusion
The available evidence strongly suggests that this compound modified surfaces will exhibit excellent biocompatibility, characterized by low protein adsorption, reduced cell adhesion, and a minimal inflammatory response. The short PEG chain length is advantageous for creating a dense, protein-repellent surface. For researchers and developers in the field of biomaterials and medical devices, utilizing this compound for surface modification presents a promising strategy to enhance the in vivo performance and safety of their products. The experimental protocols provided in this guide offer a framework for the systematic evaluation of these and other modified surfaces.
References
- 1. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of Toll-like receptor signaling in the macrophage response to implanted materials | MRS Communications | Cambridge Core [cambridge.org]
- 3. Understanding the Adsorption of Peptides and Proteins onto PEGylated Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03153A [pubs.rsc.org]
Navigating the Linker Landscape: A Comparative Guide to Alternatives for m-PEG10-Br in Advanced Bioconjugates
For researchers, scientists, and drug development professionals, the judicious selection of a chemical linker is a cornerstone in the design of effective bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The m-PEG10-Br linker, a methoxy-terminated polyethylene (B3416737) glycol chain with a terminal bromide, is a frequently utilized tool in this field. However, a "one-size-fits-all" approach to linker design is seldom optimal. This guide provides an objective comparison of alternatives to this compound, supported by experimental data, to empower informed decisions in the development of next-generation therapeutics.
The function of a linker extends beyond merely connecting two molecular entities. Its length, flexibility, hydrophilicity, and the nature of its terminal functional groups profoundly influence the stability, solubility, pharmacokinetics, and ultimately, the biological activity of the entire conjugate. This guide will explore these critical aspects, offering a comparative analysis of various linker strategies.
The Role of the Linker in PROTAC Efficacy
In the realm of PROTACs, the linker is a critical determinant of the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase. An optimal linker facilitates the necessary protein-protein interactions for efficient ubiquitination and subsequent degradation of the target protein.
dot
Caption: PROTAC-mediated protein degradation pathway.
Impact of PEG Linker Length on PROTAC Performance
The length of the PEG linker is a crucial parameter that must be empirically optimized for each target protein and E3 ligase pair. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker can lead to reduced efficacy due to increased flexibility and a higher entropic penalty upon binding.[1]
| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | Alkyl/Ether | < 12 | No degradation | - | [2] |
| TBK1 | Alkyl/Ether | 21 | 3 | 96 | [2] |
| TBK1 | Alkyl/Ether | 29 | 292 | 76 | [2] |
| BRD4 | PEG | 1 | >5000 | - | [2] |
| BRD4 | PEG | 2 | >5000 | - | |
| BRD4 | PEG | 4 | <500 | >90 | |
| BRD4 | PEG | 5 | <500 | >90 |
The Role of the Linker in ADC Efficacy
For ADCs, the linker's primary role is to ensure the stable circulation of the cytotoxic payload in the bloodstream and to facilitate its efficient release at the tumor site. Linkers are broadly classified as cleavable or non-cleavable.
dot
Caption: General workflow for ADC in vitro cytotoxicity assays.
Cleavable vs. Non-Cleavable Linkers
Cleavable linkers are designed to be broken by specific conditions within the tumor microenvironment or inside cancer cells, such as low pH or the presence of certain enzymes. This can lead to a "bystander effect," where the released drug can kill neighboring cancer cells that may not express the target antigen.
Non-cleavable linkers rely on the complete degradation of the antibody within the lysosome to release the payload. This generally results in greater plasma stability and a potentially wider therapeutic window, but may be less effective against heterogeneous tumors.
| Linker Type | Release Mechanism | Key Features |
| Cleavable | ||
| Hydrazone | Acid-labile hydrolysis in endosomes/lysosomes | Sensitive to acidic pH. |
| Disulfide | Reduction by intracellular glutathione (B108866) | Exploits higher glutathione levels in cells. |
| Peptide (e.g., Val-Cit) | Proteolytic cleavage by lysosomal enzymes (e.g., Cathepsin B) | High plasma stability, specific cleavage in tumors. |
| Non-cleavable | ||
| Thioether (e.g., SMCC) | Proteolytic degradation of the antibody | High plasma stability, reduced off-target toxicity. |
Impact of PEG Linker Length on ADC Performance
The inclusion of a PEG spacer in an ADC linker can improve its physicochemical properties, such as increasing hydrophilicity and extending plasma half-life. However, the optimal length must be determined, as it can also impact cytotoxicity.
| Targeting Moiety | Linker | In Vitro Cytotoxicity (IC50, nM) | Plasma Half-life (min) | In Vivo Efficacy (Tumor Growth Inhibition) | Reference |
| Affibody (anti-HER2) | SMCC (No PEG) | 4.94 | 19.6 | Moderate | |
| Affibody (anti-HER2) | PEG4k-SMCC | 31.9 | 49.0 (2.5x increase) | Improved | |
| Affibody (anti-HER2) | PEG10k-SMCC | 111.3 | 219.5 (11.2x increase) | Most effective |
Beyond PEG: Alternative Linker Chemistries
While PEG linkers are widely used, researchers are exploring other chemistries to further optimize the performance of bioconjugates. These include more rigid linkers to pre-organize the molecule in a bioactive conformation and "clickable" linkers for modular and efficient synthesis.
dot
Caption: Logical relationships of linker alternatives.
Experimental Protocols
Protocol 1: Determination of PROTAC-Induced Protein Degradation by Western Blot
Objective: To quantify the degradation of a target protein in response to treatment with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system and densitometry software
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Collect the cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples to denature the proteins.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the probing process for the loading control antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 2: In Vitro Cytotoxicity Assay using MTT
Objective: To determine the cytotoxic effect of an ADC on cancer cells and calculate the IC50 value.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium
-
ADC and unconjugated antibody (as a control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both Ag+ and Ag- cells in a 96-well plate at a predetermined optimal density. Incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium. Add the different concentrations to the appropriate wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value using suitable software.
-
Conclusion
The selection of a linker is a critical decision in the development of ADCs and PROTACs. While this compound is a valuable and widely used linker, a thorough evaluation of alternatives is essential for optimizing the performance of a given bioconjugate. This guide has provided a comparative overview of different linker strategies, supported by experimental data and detailed protocols, to aid researchers in making informed choices. The optimal linker will ultimately depend on the specific target, the chosen payload or E3 ligase ligand, and the desired therapeutic outcome. A systematic approach to linker design and evaluation will be paramount in the development of the next generation of targeted therapies.
References
Safety Operating Guide
Proper Disposal of m-PEG10-Br: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of m-PEG10-Br (methoxy-polyethylene glycol bromide), a common reagent in bioconjugation, drug delivery, and surface functionalization.[1][2] While this compound and similar PEG derivatives are generally not classified as hazardous substances, adherence to standard laboratory safety protocols is crucial.[3][4]
Immediate Safety and Handling Protocols
Before beginning any procedure involving this compound, it is essential to be familiar with the appropriate safety measures.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear chemical safety goggles.[3]
-
Hand Protection: Use common chemical-resistant gloves. It is important to inspect gloves before use and utilize a proper glove removal technique to avoid skin contact.[4]
-
Respiratory Protection: Avoid inhaling vapor or gas by working in a well-ventilated area. Local exhaust ventilation is generally preferred.[3][4]
-
Body Protection: Wear suitable protective clothing to prevent skin contact.[5]
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3][4][5]
-
Skin Contact: In case of skin contact, wash off with soap and plenty of water. Remove any contaminated clothing.[3][4]
-
Eye Contact: Flush eyes with water as a precaution for at least 15 minutes. If contact lenses are worn, remove them.[3][5]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[3][4][5]
Step-by-Step Disposal Procedure
The disposal of this compound should be conducted in a manner that ensures the safety of laboratory personnel and compliance with local, state, and federal environmental regulations.
-
Collection:
-
Collect waste this compound, whether in solid or solution form, in a dedicated, clearly labeled, and suitable, closed chemical waste container.[3][4]
-
Avoid mixing with other incompatible waste materials. While specific incompatibilities for this compound were not detailed in the provided results, it is good practice to avoid mixing with strong oxidizing agents.[3]
-
-
Storage:
-
Labeling:
-
Final Disposal:
-
Dispose of the chemical waste through a licensed and certified hazardous waste disposal company.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for proper handling and disposal.
-
Adhere to all institutional, local, state, and federal regulations regarding chemical waste disposal.
-
Key Safety and Handling Data
The following table summarizes essential information for the safe handling of this compound, compiled from various safety data sheets.
| Parameter | Recommendation | Source |
| Eye Protection | Chemical safety goggles | [3] |
| Hand Protection | Common chemical-resistant gloves | [4] |
| Ventilation | Work in a well-ventilated area; local exhaust is preferred | [3][4] |
| Storage Temperature | Store at -5°C for product stability | [2] |
| Incompatible Materials | Strong oxidizing agents | [3] |
| Extinguishing Media | Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide | [3][4] |
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all necessary steps are taken to handle the chemical waste safely and in compliance with regulations.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling m-PEG10-Br
This guide provides comprehensive safety protocols and logistical procedures for the handling and disposal of m-PEG10-Br, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, it is imperative to follow standard laboratory safety practices and wear appropriate personal protective equipment to minimize exposure and ensure safety.[1][2] The chemical, physical, and toxicological properties of many PEGylated compounds have not been thoroughly investigated.[1]
| PPE Category | Item | Specifications and Usage |
| Eye Protection | Safety Goggles | Use chemical safety goggles that meet approved government standards (e.g., NIOSH in the US or EN 166 in the EU).[2] A face shield may be required for operations with a risk of splashing or exothermic reactions.[3] |
| Hand Protection | Chemical-Resistant Gloves | Wear common chemical-resistant gloves, such as disposable nitrile gloves. Gloves must be inspected before use and disposed of properly after handling the substance. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect street clothing and skin from potential splashes. For handling larger quantities or in situations with a higher risk of exposure, a disposable gown made of a resistant material is recommended. |
| Respiratory Protection | Not generally required | Local exhaust ventilation is generally preferred to control airborne exposure. If dust or aerosols are generated and ventilation is inadequate, a respirator may be necessary. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will minimize risks and ensure procedural consistency. Always work in a well-ventilated area, preferably within a fume hood.
Step 1: Preparation
-
Ensure the work area is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest eyewash station and safety shower before beginning work.
-
Review the Safety Data Sheet (SDS) for this compound.
Step 2: Handling
-
Wear the appropriate PPE as detailed in the table above.
-
Carefully weigh and transfer the required amount of this compound. Avoid creating dust.
-
If heating the substance, do so slowly and with adequate ventilation to prevent the release of potentially hazardous vapors.
-
Keep the container tightly closed when not in use.
Step 3: Post-Handling
-
Clean the work area thoroughly.
-
Properly dispose of all waste materials as outlined in the disposal plan below.
-
Remove gloves using the proper technique to avoid skin contact with any residue.
-
Wash hands and any exposed skin thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as chemical waste in a suitable, closed, and labeled container. Do not flush down the sewer. |
| Contaminated Materials (e.g., gloves, wipes) | Place in a sealed bag and dispose of as chemical waste. |
| Empty Containers | Rinse thoroughly with an appropriate solvent. The rinsate should be collected and treated as chemical waste. The cleaned container can then be disposed of according to institutional guidelines. |
Experimental Workflow Diagram
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
